molecular formula C6H6O2S B12366903 S-(2-Furanylmethyl) methanethioate-d2

S-(2-Furanylmethyl) methanethioate-d2

Katalognummer: B12366903
Molekulargewicht: 144.19 g/mol
InChI-Schlüssel: GFAOAYJTEVHTLA-APZFVMQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-Furanylmethyl) methanethioate-d2 is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 144.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H6O2S

Molekulargewicht

144.19 g/mol

IUPAC-Name

S-[dideuterio(furan-2-yl)methyl] methanethioate

InChI

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2

InChI-Schlüssel

GFAOAYJTEVHTLA-APZFVMQVSA-N

Isomerische SMILES

[2H]C([2H])(C1=CC=CO1)SC=O

Kanonische SMILES

C1=COC(=C1)CSC=O

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Purification of S-(2-Furanylmethyl) methanethioate-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of S-(2-Furanylmethyl) methanethioate-d2, a deuterated isotopologue of a volatile flavor compound. This document details a plausible synthetic route, experimental protocols, and purification strategies, supported by predicted analytical data. The inclusion of deuterium (B1214612) can be valuable in metabolic studies and for altering pharmacokinetic profiles.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the deuterated precursor, (furan-2-yl)methanol-d2. The second step is the formation of the thioester bond to yield the final product. A reliable method for this transformation is the Mitsunobu reaction, which allows for the conversion of the deuterated alcohol to the corresponding thioester under mild conditions.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thioester Formation cluster_2 Purification Furfural (B47365) Furfural Reduction_Deuteration Reduction with NaBD4 Furfural->Reduction_Deuteration Sodium borodeuteride Furan-2-yl-methanol-d2 (Furan-2-yl)methanol-d2 Reduction_Deuteration->Furan-2-yl-methanol-d2 Mitsunobu_Reaction Mitsunobu Reaction Furan-2-yl-methanol-d2->Mitsunobu_Reaction Product S-(2-Furanylmethyl) methanethioate-d2 Mitsunobu_Reaction->Product Methanethioic_acid Methanethioic acid Methanethioic_acid->Mitsunobu_Reaction DIAD, PPh3 Purification Flash Chromatography Product->Purification Purified_Product Purified Product Purification->Purified_Product

A high-level overview of the synthesis and purification workflow.

Experimental Protocols

Synthesis of (Furan-2-yl)methanol-d2

Materials:

  • Furfural

  • Sodium borodeuteride (NaBD₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfural (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (furan-2-yl)methanol-d2. The crude product can be purified by vacuum distillation if necessary.

Synthesis of this compound via Mitsunobu Reaction

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (furan-2-yl)methanol-d2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add methanethioic acid (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification_Workflow Purification Workflow Crude_Product Crude Product Loading Load Crude Product Crude_Product->Loading Column_Prep Prepare Silica Gel Column Column_Prep->Loading Elution Elute with Solvent Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Purified_Product Purified S-(2-Furanylmethyl) methanethioate-d2 Solvent_Removal->Purified_Product

A detailed workflow for the purification of the final product.

Analytical Data

The successful synthesis and purification of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated S-(2-Furanylmethyl) methanethioate, which can be used as a reference. For the deuterated analog, the signal corresponding to the methylene (B1212753) protons (-CH₂-) will be absent or significantly reduced in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum will show a characteristic triplet due to C-D coupling.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.35 (dd, 1H)H5 (furan)
~6.30 (dd, 1H)H4 (furan)
~6.20 (d, 1H)H3 (furan)
~4.15 (s, 2H)-CH₂-
~2.35 (s, 3H)-C(O)CH₃
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. For comparison, the non-deuterated S-(2-Furanylmethyl) ethanethioate (a close analog) has a molecular weight of 156.20 g/mol .[1] The deuterated methanethioate will have a molecular weight of approximately 144.19 g/mol .[2]

Expected Fragmentation Pattern: The mass spectrum will likely show characteristic fragments. The most prominent fragment is often the furfuryl cation (m/z = 81) due to the cleavage of the C-S bond.

Fragmentation_Pathway Expected Mass Spectrometry Fragmentation Molecular_Ion [this compound]⁺˙ m/z ≈ 144 Furfuryl_Cation [Furfuryl-d2]⁺ m/z = 83 Molecular_Ion->Furfuryl_Cation C-S Cleavage Thioacyl_Radical [CH₃C(O)S]˙ Molecular_Ion->Thioacyl_Radical

A simplified representation of the expected fragmentation pathway.

Conclusion

This technical guide outlines a robust and detailed methodology for the synthesis and purification of this compound. The proposed two-step synthesis, utilizing a deuterated precursor and a subsequent Mitsunobu reaction, offers a reliable route to the target molecule. The provided purification protocol and predicted analytical data will be invaluable for researchers and scientists in confirming the identity and purity of the synthesized compound. This deuterated analog can serve as a valuable tool in various research applications, particularly in the fields of drug metabolism and flavor chemistry.

References

An In-depth Technical Guide to the Structural Elucidation of Deuterated S-(2-Furanylmethyl) methanethioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of Deuterated S-(2-Furanylmethyl) methanethioate. This deuterated analog of a key flavor and fragrance compound, which is also explored for its potential in pharmaceutical applications, necessitates precise structural verification for its use in metabolic tracking and pharmacokinetic studies. This document outlines the synthesis, purification, and detailed spectroscopic analysis essential for confirming the isotopic labeling and overall structure of the molecule.

Introduction

S-(2-Furanylmethyl) methanethioate is a volatile organic compound found in various food products, contributing to their distinct aromas.[1] Its deuterated form is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a valuable tool for tracing the metabolic fate of the molecule without altering its fundamental chemical properties. This guide details the necessary steps for the unambiguous structural confirmation of Deuterated S-(2-Furanylmethyl) methanethioate.

Synthesis and Deuteration

The synthesis of S-(2-Furanylmethyl) methanethioate typically involves the reaction of a furfuryl thiol with a suitable acylating agent.[2] For the deuterated analog, a deuterated methanethioyl source is required. A plausible synthetic route is the acylation of 2-furanmethanethiol with a deuterated formylating agent.

General Synthetic Protocol:

A solution of 2-furanmethanethiol in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), is treated with a non-nucleophilic base, like sodium hydride, to generate the corresponding thiolate. Subsequently, a deuterated formylating agent, such as deuterated formic acid activated with a coupling agent (e.g., DCC), is added to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The crude product is then purified using column chromatography on silica (B1680970) gel.

The experimental workflow for the synthesis and purification can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 2-Furanmethanethiol + NaH in THF thiolate Sodium 2-furanmethanethiolate start->thiolate Deprotonation reaction Acylation Reaction thiolate->reaction d_formyl Deuterated Formylating Agent d_formyl->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography final_product Deuterated S-(2-Furanylmethyl) methanethioate chromatography->final_product Purified Product

Figure 1: Synthesis and Purification Workflow.

Structural Elucidation

The structural confirmation of the deuterated product relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy is the most powerful tool for determining the precise location of deuterium incorporation. High-resolution ¹H and ¹³C NMR spectra are essential.

Experimental Protocol for NMR Analysis:

Approximately 5-10 mg of the purified sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).[3] Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Standard pulse sequences are used for ¹H, ¹³C, and DEPT acquisitions.[3] Data processing involves Fourier transformation, phasing, baseline correction, and referencing to the TMS signal.[3]

Expected Spectroscopic Data:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated S-(2-Furanylmethyl) methanethioate and the anticipated changes upon deuteration at the formyl position.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Expected Change upon Deuteration
H (formyl)~8.0-8.5s-Disappearance of signal
H-5 (furan)~7.3-7.4m-No significant change
H-3 (furan)~6.3-6.4m-No significant change
H-4 (furan)~6.2-6.3m-No significant change
CH₂~4.0-4.2s-No significant change

Table 1: Predicted ¹H NMR Data.

Carbon (¹³C) Expected Chemical Shift (δ, ppm) Expected Change upon Deuteration
C=O (thioester)~190-195Triplet (due to C-D coupling) and upfield shift
C-2 (furan)~150-155No significant change
C-5 (furan)~142-143No significant change
C-3 (furan)~110-111No significant change
C-4 (furan)~107-108No significant change
CH₂~30-35No significant change

Table 2: Predicted ¹³C NMR Data.

The logical workflow for NMR data analysis is depicted below:

G cluster_nmr NMR Data Analysis Workflow h1_nmr ¹H NMR Spectrum h1_analysis Analyze proton signals: - Chemical shifts - Integration - Multiplicities h1_nmr->h1_analysis c13_nmr ¹³C NMR Spectrum c13_analysis Analyze carbon signals: - Chemical shifts - C-D coupling c13_nmr->c13_analysis dept_nmr DEPT Spectra dept_analysis Determine CH, CH₂, CH₃ groups dept_nmr->dept_analysis structure_confirm Confirm Deuteration Site and Overall Structure h1_analysis->structure_confirm c13_analysis->structure_confirm dept_analysis->structure_confirm G start Proposed Structure: Deuterated S-(2-Furanylmethyl) methanethioate synthesis Synthesis & Purification start->synthesis nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir Infrared Spectroscopy synthesis->ir data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Confirmed Structure data_analysis->final_structure

References

Physical and chemical characteristics of S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of S-(2-Furanylmethyl) methanethioate-d2. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard or tracer. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for the synthesis of its precursor.

Compound Identification and Properties

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate, a sulfur-substituted furan (B31954) derivative. The deuteration makes it suitable as a tracer for quantification in various studies.[1] It is also used as an internal standard for analyses by NMR, GC-MS, or LC-MS.[1] The non-deuterated analog is known as a flavoring agent.[2][3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
Chemical Name This compound
Synonyms 2-Furfurylthiol Acetate-d2, S-Acetylfurfurylmercaptan-d2, Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester, Thioacetic Acid-d2 S-Furfuryl Ester, 2-Furanmethanethiol-d2 Acetate, S-(2-Furanylmethyl-d2)thioacetate[2][3][4]
CAS Number 1189712-86-4[2][3][4]
Molecular Formula C₆H₄D₂O₂S[1]
InChI Key LQOUTUIIYXYBQW-BFWBPSQCSA-N[2]
SMILES O=CSC([2H])([2H])C1=CC=CO1[1]

Table 2: Physical and Chemical Properties

PropertyThis compoundS-(2-Furanylmethyl) methanethioate (Non-deuterated analog)
Molecular Weight 144.19 g/mol [1]156.202 g/mol [5]
Appearance Yellow Oil[3]Colorless to pale yellow liquid[6]
Storage Conditions 2-8°C Refrigerator[3]Not specified
Solubility Chloroform (Slightly), Methanol (Slightly)[7]Miscible with common organic solvents such as ethanol (B145695) and ether; limited solubility in water.[6]
Odor Not specifiedOn dilution, becomes agreeable, coffee-like, caramellic-burnt, and sweet.[8]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, it is noted to be a precursor to furfurylmercaptan-d2.[7] Suppliers indicate that a detailed procedure for preparing the thiol from the thioacetate (B1230152) may be available upon request.[2][3]

The synthesis of the non-deuterated precursor, furan-2-ylmethanethiol (furfuryl mercaptan), is well-documented. A common method involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid to form an isothiouronium salt. This intermediate is then hydrolyzed with a base, such as sodium hydroxide (B78521), to yield the final thiol product.[8][9]

Synthesis of Furan-2-ylmethanethiol (Furfuryl Mercaptan):

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve thiourea in water and concentrated hydrochloric acid with gentle heating.[10]

  • Addition of Furfuryl Alcohol: Cool the solution to 30°C and add furfuryl alcohol.[10]

  • Formation of Isothiouronium Salt: Maintain the reaction temperature below 55°C for approximately 2 hours. The solution may turn greenish. Allow the mixture to stand overnight.[10][11]

  • Hydrolysis: Neutralize the solution with a 50% sodium hydroxide solution. This will cause the separation of a heavy brown oil, which is S-2-furfurylisothiourea that has partially decomposed to 2-furfuryl mercaptan.[10]

  • Purification: Use steam distillation to separate the 2-furfuryl mercaptan from the reaction mixture. The distillation is continued until no more oily drops are observed in the distillate.[10][11]

  • Isolation and Drying: Separate the mercaptan from the aqueous phase using a separatory funnel and dry the product with calcium chloride.[10]

Note: This procedure should be performed in a well-ventilated hood due to the extremely disagreeable odor of the mercaptan.[10]

Signaling Pathways and Biological Activity

Currently, there is no information available in the reviewed literature regarding any specific signaling pathways or biological activities directly involving this compound. Its primary application is as a labeled compound for use as a tracer or internal standard in analytical chemistry and drug development studies.[1] The non-deuterated form is recognized for its organoleptic properties as a flavoring agent, contributing to the aroma of roasted coffee.[6][8][9]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of furan-2-ylmethanethiol, a key precursor to S-(2-Furanylmethyl) methanethioate.

Synthesis_Workflow Figure 1: Synthesis Workflow for Furan-2-ylmethanethiol cluster_synthesis Synthesis Steps cluster_materials Materials cluster_output Output step1 1. Dissolve Thiourea in HCl and Water step2 2. Add Furfuryl Alcohol (T < 55°C) step1->step2 step3 3. Form Isothiouronium Salt Intermediate step2->step3 step4 4. Hydrolyze with NaOH Solution step3->step4 step5 5. Purify by Steam Distillation step4->step5 step6 6. Isolate and Dry Final Product step5->step6 product Furan-2-ylmethanethiol step6->product mat1 Thiourea mat1->step1 mat2 Furfuryl Alcohol mat2->step2 mat3 HCl mat3->step1 mat4 NaOH mat4->step4 mat5 Water mat5->step1

Caption: Synthesis workflow for Furan-2-ylmethanethiol.

References

S-(2-Furanylmethyl) methanethioate-d2 CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to S-(2-Furanylmethyl) methanethioate-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a key flavor compound. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its primary application as an internal standard in quantitative analytical workflows.

Chemical Identity and Properties

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate, a sulfur-containing volatile compound found in various foods and beverages, contributing to roasted and savory aromas. The deuterium (B1214612) labeling makes it an ideal internal standard for accurate quantification in complex matrices.

CAS Number: 1189712-86-4

Synonyms:

  • 2-Furfurylthiol Acetate-d2

  • Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester

  • Thioacetic Acid-d2 S-Furfuryl Ester

  • 2-Furanmethanethiol-d2 Acetate (B1210297)

  • Furfurylthiol-d2 Acetate

  • S-(2-Furanylmethyl-d2)thioacetate

  • S-Acetylfurfurylmercaptan-d2

  • [2H2]-2-Furfurylthiol Acetate

  • Ethanethioic Acid-d2 S-(2-FuranylMethyl) Ester

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₆D₂O₂S[N/A]
Molecular Weight 158.23 g/mol [N/A]
Appearance Oily liquid[1]
Odor Burnt, roasted, alliaceous, garlic, savory, coffee-like[1]
Boiling Point 90-92 °C at 12 mmHg[1]
Density 1.149-1.155 g/cm³ (at 20 °C)[1]
Refractive Index 1.522-1.529[1]
Solubility Insoluble in water; soluble in organic solvents and fats.[1]
Kovats Retention Index (non-polar column) 1163[1]

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be proposed based on the synthesis of its non-deuterated analogue and standard deuteration techniques. The synthesis would likely involve the reaction of a deuterated furfuryl alcohol derivative with a thioacetylating agent.

Objective: To synthesize this compound from a deuterated precursor.

Materials:

Methodology:

  • Preparation of Furfuryl alcohol-d2: Furfural can be reduced to furfuryl alcohol using a deuterium source, such as sodium borodeuteride (NaBD₄), in an appropriate solvent like ethanol (B145695) or methanol. The reaction is typically carried out at room temperature.

  • Mitsunobu Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve furfuryl alcohol-d2 (1 equivalent), triphenylphosphine (1.2 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to verify the incorporation of deuterium.

Use as an Internal Standard in GC-MS Analysis of Flavor Compounds

This compound is primarily used as an internal standard for the quantification of its non-deuterated analogue and other related flavor compounds in complex food and beverage matrices.[2][3] Its chemical similarity to the analyte ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of the results.[3]

Objective: To quantify the concentration of S-(2-Furanylmethyl) methanethioate in a coffee sample using this compound as an internal standard.

Materials and Instrumentation:

  • Coffee sample

  • This compound (internal standard solution of known concentration)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column for flavor analysis (e.g., DB-5ms)

  • Standard laboratory equipment for extraction (e.g., separatory funnel, centrifuge)

Experimental Workflow:

  • Sample Preparation:

    • Prepare a coffee sample according to standard procedures (e.g., brewing).

    • Take a known volume or weight of the coffee sample.

    • Spike the sample with a known amount of the this compound internal standard solution.

  • Extraction:

    • Perform a liquid-liquid extraction of the spiked coffee sample with dichloromethane.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a specific volume.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • The GC will separate the volatile compounds based on their boiling points and polarity.

    • The MS will detect and quantify the target analyte (S-(2-Furanylmethyl) methanethioate) and the internal standard (this compound).

  • Data Analysis:

    • Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for both compounds.

    • Calculate the response factor (RF) using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

    • Determine the concentration of the analyte in the original sample using the peak area ratio of the analyte to the internal standard and the calculated response factor.

Visualizations

The following diagram illustrates the general workflow for the quantitative analysis of a flavor compound using a deuterated internal standard with GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Coffee Sample Spike Spike with S-(2-Furanylmethyl) methanethioate-d2 Sample->Spike Add Internal Standard Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Identify Peak Identification GCMS->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Result Analyte Concentration Quantify->Result

References

An In-depth Technical Guide on the Metabolic Fate of S-(2-Furanylmethyl) methanethioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(2-Furanylmethyl) methanethioate is a thioester containing a furan (B31954) moiety. Its metabolic fate is of interest in fields such as toxicology and drug development due to the potential for the furan ring to be metabolically activated to reactive intermediates. This document outlines the probable metabolic pathways of S-(2-Furanylmethyl) methanethioate, based on existing knowledge of furan and thiol metabolism.

Presumed Initial Metabolism: Hydrolysis

The initial and primary metabolic transformation of S-(2-Furanylmethyl) methanethioate is anticipated to be the hydrolysis of the thioester linkage, catalyzed by various esterases present in the plasma and tissues, particularly the liver. This reaction would yield furfuryl mercaptan (2-furanmethanethiol) and methanethioic acid.

S-(2-Furanylmethyl)\nmethanethioate S-(2-Furanylmethyl) methanethioate Furfuryl Mercaptan Furfuryl Mercaptan S-(2-Furanylmethyl)\nmethanethioate->Furfuryl Mercaptan Hydrolysis (Esterases) Methanethioic Acid Methanethioic Acid S-(2-Furanylmethyl)\nmethanethioate->Methanethioic Acid Hydrolysis (Esterases) Furfuryl Mercaptan Furfuryl Mercaptan Furfuryl Methyl Sulfide (FMS) Furfuryl Methyl Sulfide (FMS) Furfuryl Mercaptan->Furfuryl Methyl Sulfide (FMS) S-Methylation (Thiol Methyltransferase, SAM) Furfuryl Methyl Sulfoxide (FMSO) Furfuryl Methyl Sulfoxide (FMSO) Furfuryl Methyl Sulfide (FMS)->Furfuryl Methyl Sulfoxide (FMSO) S-Oxidation (Cytochrome P450) cluster_0 Furan Ring Metabolism Furan Moiety Furan Moiety cis-2-butene-1,4-dial (BDA) cis-2-butene-1,4-dial (BDA) Furan Moiety->cis-2-butene-1,4-dial (BDA) Oxidation (CYP450, e.g., CYP2E1) GSH Conjugate GSH Conjugate cis-2-butene-1,4-dial (BDA)->GSH Conjugate Detoxification (GSH, GSTs) Macromolecule Adducts Macromolecule Adducts cis-2-butene-1,4-dial (BDA)->Macromolecule Adducts Covalent Binding (Proteins, DNA) Excretion Excretion GSH Conjugate->Excretion Cellular Damage Cellular Damage Macromolecule Adducts->Cellular Damage cluster_1 In Vitro Metabolism Workflow Preparation Prepare Rat Liver Hepatocytes/Microsomes Incubation Incubate with Furfuryl Mercaptan and Cofactors (NADPH, SAM) Preparation->Incubation Extraction Extract Metabolites Incubation->Extraction Analysis Analyze by GC-MS or LC-MS Extraction->Analysis Identification Identify and Quantify Metabolites Analysis->Identification

Fragmentation Pattern of S-(2-Furanylmethyl) methanethioate in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Furanylmethyl) methanethioate, a thioester bearing a furan (B31954) moiety, is a compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of S-(2-Furanylmethyl) methanethioate, complete with quantitative data, a detailed experimental protocol, and a visual representation of the fragmentation pathway.

Mass Spectrometry Data

The mass spectrum of S-(2-Furanylmethyl) methanethioate is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
43100.0[CH₃CO]⁺ (Acetyl cation)
5314.8[C₄H₅]⁺
8198.8[C₅H₅O]⁺ (Furfuryl cation)
1135.9[M - CH₃CO]⁺
15619.3[C₇H₈O₂S]⁺• (Molecular Ion)

Fragmentation Pattern Analysis

The fragmentation of S-(2-Furanylmethyl) methanethioate upon electron ionization (70 eV) is primarily driven by the lability of the thioester bond and the stability of the resulting fragment ions. The base peak at m/z 43 corresponds to the highly stable acetyl cation ([CH₃CO]⁺), formed by the cleavage of the C-S bond. Another prominent peak is observed at m/z 81, which is attributed to the resonance-stabilized furfuryl cation ([C₅H₅O]⁺), resulting from the cleavage of the S-CH₂ bond. The molecular ion peak ([M]⁺•) is observed at m/z 156 with a moderate relative intensity. The presence of a fragment at m/z 113 suggests the loss of the acetyl group from the molecular ion. A smaller fragment at m/z 53 is likely due to the further fragmentation of the furan ring.

Fragmentation Pathway Diagram

fragmentation_pathway M [C₇H₈O₂S]⁺• m/z = 156 (19.3%) F1 [CH₃CO]⁺ m/z = 43 (100.0%) M->F1 - •SCH₂C₄H₃O F2 [C₅H₅O]⁺ m/z = 81 (98.8%) M->F2 - •SCOCH₃ F3 [M - CH₃CO]⁺ m/z = 113 (5.9%) M->F3 - •CH₃CO F4 [C₄H₅]⁺ m/z = 53 (14.8%) F2->F4 - CO

Caption: Proposed fragmentation pathway of S-(2-Furanylmethyl) methanethioate.

Experimental Protocols

The following is a representative experimental protocol for the analysis of S-(2-Furanylmethyl) methanethioate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

5.1. Sample Preparation

A stock solution of S-(2-Furanylmethyl) methanethioate is prepared in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, at a concentration of 1 mg/mL. A series of dilutions are then made to the desired concentration range for analysis (e.g., 1-100 µg/mL).

5.2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 7890B GC System (or equivalent)

  • Injector: Split/splitless injector

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split with a high split ratio for concentrated samples)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

5.3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350

  • Scan Speed: 1562 u/s

  • Solvent Delay: 3 minutes

Logical Workflow for Compound Identification

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Confirmation A Sample Injection (GC-MS) B Mass Spectrum Acquisition (EI) A->B C Identify Molecular Ion Peak (m/z = 156) B->C D Analyze Major Fragment Ions (m/z = 43, 81) C->D E Propose Fragmentation Pathway D->E F Compare with Spectral Database (e.g., NIST, SDBS) E->F G Confirm Structure F->G

Caption: Logical workflow for the identification of S-(2-Furanylmethyl) methanethioate.

Isotopic Enrichment of S-(2-Furanylmethyl) methanethioate-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of S-(2-Furanylmethyl) methanethioate, specifically focusing on the introduction of two deuterium (B1214612) atoms (d2). This document outlines synthetic strategies, detailed experimental protocols, quantitative data on isotopic incorporation, and the relevant biological context for the use of this isotopically labeled compound in research and drug development.

Introduction

S-(2-Furanylmethyl) methanethioate, also known as S-furfuryl thioacetate (B1230152), is a sulfur-containing organic compound with applications in flavor and fragrance industries, as well as a potential building block in pharmaceutical and agrochemical synthesis.[1][2] The introduction of stable isotopes, such as deuterium, into molecules is a powerful technique used to trace metabolic pathways, elucidate reaction mechanisms, and alter pharmacokinetic properties of drug candidates.[3] Deuteration can lead to the kinetic isotope effect, slowing down metabolism and potentially improving a drug's half-life and safety profile.[3] This guide focuses on the preparation and analysis of S-(2-Furanylmethyl) methanethioate-d2, providing researchers with the necessary information to synthesize and utilize this labeled compound.

Synthetic Strategies for Isotopic Enrichment

The synthesis of this compound can be approached by first deuterating a suitable precursor, followed by the formation of the thioester. A common and effective precursor is furfuryl alcohol, which can be deuterated at the methylene (B1212753) bridge (α-position) and subsequently converted to the desired product.

Two primary synthetic routes are presented here:

  • Route A: Deuteration of furfuryl alcohol followed by a Mitsunobu reaction with thioacetic acid.

  • Route B: Deuteration of furfuryl alcohol, conversion to a furfuryl halide, and subsequent reaction with a thioacetate salt.

Data Presentation: Isotopic Enrichment Efficiency

The efficiency of the deuteration of the furfuryl precursor is crucial for the final isotopic purity of this compound. The following table summarizes typical quantitative data for the deuteration of furan (B31954) derivatives using various methods.

Deuteration MethodSubstrateDeuterium SourceCatalyst/ReagentTypical % Deuterium IncorporationReference(s)
Transition Metal-Catalyzed H-D ExchangeFurfuryl AlcoholD₂ gasPd/C>95%[3]
Base-Catalyzed H-D ExchangeFurfuryl AlcoholD₂ONaOD80-90% (at α-position)[4]
Reduction of Furfural-d1Furfural-d1NaBD₄->98%

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Synthesis of Furfuryl-α,α-d2 Alcohol

Method: Catalytic H-D Exchange

This protocol describes the deuteration of furfuryl alcohol at the α-methylene position using deuterium gas and a palladium on carbon catalyst.

Materials:

  • Furfuryl alcohol

  • Palladium on carbon (10 wt. %)

  • Deuterium gas (D₂)

  • Ethyl acetate (B1210297) (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add furfuryl alcohol (1.0 eq) and 10% Pd/C (5 mol %).

  • Add anhydrous ethyl acetate as the solvent.

  • Seal the autoclave and purge with an inert gas (e.g., argon) three times.

  • Pressurize the autoclave with deuterium gas (D₂) to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the methylene proton signal.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess deuterium gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure to yield furfuryl-α,α-d2 alcohol.

  • The product can be purified further by vacuum distillation if necessary.

Synthesis of S-(2-Furanylmethyl-α,α-d2) methanethioate

Method 1: Mitsunobu Reaction

This method utilizes the deuterated furfuryl alcohol from the previous step and converts it to the thioacetate via a Mitsunobu reaction.[5][6]

Materials:

Procedure:

  • Dissolve furfuryl-α,α-d2 alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thioacetic acid (1.1 eq) to the solution.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain S-(2-Furanylmethyl-α,α-d2) methanethioate.

Method 2: Two-Step Halogenation and Thioacetylation

This alternative route involves the conversion of the deuterated alcohol to a halide, followed by nucleophilic substitution with a thioacetate salt.[7]

Step 1: Synthesis of Furfuryl-α,α-d2 chloride

Materials:

  • Furfuryl-α,α-d2 alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve furfuryl-α,α-d2 alcohol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add thionyl chloride (1.1 eq) dropwise, with a catalytic amount of pyridine.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain furfuryl-α,α-d2 chloride. Note: Furfuryl chloride is unstable and should be used immediately in the next step.

Step 2: Synthesis of S-(2-Furanylmethyl-α,α-d2) methanethioate

Materials:

  • Furfuryl-α,α-d2 chloride

  • Potassium thioacetate

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the crude furfuryl-α,α-d2 chloride in anhydrous acetone or DMF.

  • Add potassium thioacetate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.

Analytical Characterization

The isotopic enrichment and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The percentage of deuterium incorporation at the α-methylene position can be determined by comparing the integral of the residual proton signal of the methylene group to the integral of a non-deuterated proton signal in the molecule (e.g., furan ring protons).[8][9]

  • ²H NMR: This technique directly detects the deuterium nuclei, providing a clear signal for the deuterated position and confirming the location of the isotopic label.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the mass shift due to deuterium incorporation. The molecular ion peak ([M]⁺) for the deuterated compound will be shifted by +2 m/z units compared to the unlabeled compound. The isotopic distribution pattern can also be analyzed to quantify the level of deuteration.[10]

Analytical TechniqueExpected Observation for this compound
¹H NMRSignificant reduction or absence of the signal corresponding to the -CH₂-S- protons.
²H NMRA signal corresponding to the -CD₂-S- deuterons.
Mass SpectrometryMolecular ion peak at m/z 158 (unlabeled is m/z 156).[11]

Biological Context and Applications

Furan-containing compounds are known to undergo metabolic activation in vivo, primarily mediated by cytochrome P450 enzymes (CYP450).[12][13] The furan ring can be oxidized to form reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can then react with cellular nucleophiles like glutathione (B108866) (GSH) and proteins.[3][14] This metabolic pathway can lead to cellular toxicity.

The use of this compound in drug metabolism and pharmacokinetic (DMPK) studies can help in:

  • Elucidating Metabolic Pathways: By tracking the deuterated label, researchers can identify the metabolites formed and understand the biotransformation of the parent compound.[13]

  • Investigating the Kinetic Isotope Effect: Deuteration at a site of metabolic attack can slow down the rate of metabolism, which can be quantified to understand the rate-limiting steps in the metabolic cascade.[3]

  • Use as an Internal Standard: Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte, but distinct mass.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_thioesterification Thioesterification start Furfuryl Alcohol deuteration Deuteration (e.g., H-D Exchange) start->deuteration deuterated_alcohol Furfuryl-α,α-d2 Alcohol deuteration->deuterated_alcohol mitsunobu Mitsunobu Reaction (Thioacetic Acid, PPh3, DEAD) deuterated_alcohol->mitsunobu halogenation Halogenation (SOCl2) deuterated_alcohol->halogenation product S-(2-Furanylmethyl) methanethioate-d2 mitsunobu->product thioacetylation Nucleophilic Substitution (Potassium Thioacetate) halogenation->thioacetylation thioacetylation->product analysis Analytical Characterization (NMR, MS) product->analysis

Caption: Synthetic workflow for this compound.

Potential Metabolic Pathway

metabolic_pathway parent S-(2-Furanylmethyl) methanethioate-d2 cyp450 CYP450 Oxidation parent->cyp450 reactive_intermediate Reactive Intermediate (e.g., Epoxide or Unsaturated Dicarbonyl) cyp450->reactive_intermediate conjugation Conjugation with Cellular Nucleophiles reactive_intermediate->conjugation toxicity Potential Cellular Toxicity reactive_intermediate->toxicity adducts GSH/Protein Adducts conjugation->adducts

Caption: Postulated metabolic activation pathway of furan-containing compounds.

References

S-(2-Furanylmethyl) methanethioate-d2 material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety of S-(2-Furanylmethyl) methanethioate-d2

This guide provides a comprehensive overview of the material safety data for this compound, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated form, this document primarily relies on the safety data of the parent compound, S-(2-Furanylmethyl) methanethioate. Deuterium substitution is not expected to significantly alter the fundamental chemical hazards of the molecule.

Section 1: Chemical Identification and Physical Properties

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate, a heteroaromatic compound.[1][2] It is primarily used as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, or LC-MS.[3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C7H6D2O2S[4]
Molecular Weight 158.22 (approx.)[4]
Appearance Dark brown or light orange clear liquid[5][6]
Odor Stench[5][6]
Boiling Point 211 - 212 °C / 411.8 - 413.6 °F[5]
Flash Point 92 °C / 197.6 °F[5]
Specific Gravity 1.170 g/cm³[5]
Vapor Density 5.39[5]
Partition Coefficient (log Pow) 0.3 (at 25 °C, pH 7)
Storage Temperature Refrigerator[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]

Section 2: Hazard Identification and Classification

This substance is classified as a combustible liquid and is associated with multiple health hazards.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids4H227: Combustible liquid
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Acute toxicity, Inhalation2H330: Fatal if inhaled
Serious eye irritation2AH319: Causes serious eye irritation
Carcinogenicity2H351: Suspected of causing cancer
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation
Specific target organ toxicity — repeated exposure (Inhalation)2 (Nose)H373: May cause damage to organs through prolonged or repeated exposure

Source:

Section 3: Experimental Protocols - Safety and Handling

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls : Work should be conducted under a fume hood to ensure adequate ventilation. Emergency eyewash stations and safety showers must be readily accessible.[5]

  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7] Flame retardant antistatic protective clothing is recommended.

  • Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] For high-risk situations, a self-contained breathing apparatus is necessary.

First Aid Measures:

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]

Spill and Leak Procedures:

  • Evacuation and Ventilation : Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6][9]

  • Containment : Cover drains to prevent entry into the sewer system.

  • Cleanup : Absorb the spill with inert material such as sand, vermiculite, or earth. Use spark-proof tools for collection.[6] Place the absorbed material into a suitable, closed container for disposal.[9]

  • Decontamination : Clean the affected area thoroughly.

Section 4: Logical Relationships in Hazard Management

The following diagram illustrates the workflow for managing hazards associated with this compound.

HazardManagementWorkflow cluster_assessment Hazard Assessment cluster_response Emergency Response Identify Identify Hazards (Physical, Health, Environmental) Evaluate Evaluate Risks (Likelihood & Severity) Identify->Evaluate Analyze MSDS Data Engineering Engineering Controls (e.g., Fume Hood) Evaluate->Engineering PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Evaluate->PPE Admin Administrative Controls (SOPs, Training) Evaluate->Admin Spill Spill Response Admin->Spill Activate Protocol Exposure Exposure Response (First Aid) Admin->Exposure Activate Protocol

Hazard Identification and Control Workflow

Section 5: Stability and Reactivity

  • Chemical Stability : The product is stable under normal ambient conditions (room temperature).[7]

  • Conditions to Avoid : Avoid heat, flames, sparks, and other sources of ignition.[5] Exposure to air, moisture, and light should also be minimized.

  • Incompatible Materials : Strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Hazardous Decomposition Products : None under normal use conditions.[7]

  • Hazardous Polymerization : Hazardous polymerization does not occur.[7]

Section 6: Toxicological Information

The toxicological properties of the deuterated compound have not been fully investigated. The following data is for the non-deuterated parent compound.

Table 3: Acute Toxicity Data

RouteClassificationNotes
Oral Category 4: Harmful if swallowedMay cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6]
Dermal Category 4: Harmful in contact with skinMay cause skin irritation and dermatitis.[6]
Inhalation Category 2: Fatal if inhaledVapors may cause dizziness or suffocation.[6] May cause respiratory tract irritation.[6]

Source:[6]

Chronic Effects :

  • Carcinogenicity : Suspected of causing cancer.

  • Target Organs : May cause damage to the nose through prolonged or repeated inhalation. The central nervous system may also be affected.[6]

Section 7: Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not allow the product to enter drains or sewer systems.[10] Contaminated packaging should be disposed of in the same manner as the product.

References

A Technical Guide to the Commercial Supply and Application of S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of S-(2-Furanylmethyl) methanethioate-d2, a deuterated stable isotope-labeled compound. This guide is intended to assist researchers in sourcing this chemical and understanding its application as a precursor to its corresponding thiol. Quantitative data from various suppliers has been compiled for direct comparison, and a key experimental protocol is detailed.

Compound Overview

This compound is the deuterated form of S-furfuryl thioacetate (B1230152). It is primarily utilized as a stable, commercially available precursor to generate furfurylmercaptan-d2 (2-furanmethanethiol-d2) in situ. The thiol form is highly prone to oxidation into its disulfide dimer, making the thioacetate a more reliable starting material for research applications.[1][2] Stable isotope-labeled compounds like this are essential tools in drug development and metabolic research, often serving as internal standards for quantitative analysis by mass spectrometry or as tracers to study metabolic pathways.[3][4][5]

Commercial Supplier Data

The following table summarizes the product specifications for this compound from identified commercial suppliers. Researchers are advised to verify pricing and availability directly with the vendors.

SupplierProduct Name(s)Catalog No.CAS No.Molecular FormulaMolecular Weight ( g/mol )Available Sizes
United States Biological 2-Furfurylthioacetate-d2; S-Acetylfurfurylmercaptan-d2F9195-301189712-86-4C₇H₆D₂O₂SNot Specified5 mg
LGC Standards 2-Furfurylthiol Acetate-d2TRC-F8646001189712-86-4C₇H₆D₂O₂S158.225 mg, 50 mg
MedChemExpress (MCE) This compoundHY-156333S1189712-86-4C₆H₄D₂O₂S144.19Inquire

Note: Discrepancies in molecular formula and weight between suppliers may exist; researchers should confirm with the supplier's Certificate of Analysis.

Experimental Protocols

Protocol: Preparation of Furfurylmercaptan-d2 from this compound

A critical application of this compound is its conversion to the active thiol, furfurylmercaptan-d2. The thioacetate group serves as a protecting group, enhancing the stability of the compound for storage and handling.[1][2]

Both United States Biological and LGC Standards state that they will provide a detailed experimental procedure for the preparation of the thiol from the thioacetate upon request.[1][2] While the specific, validated protocol should be obtained directly from the supplier, the general methodology involves the hydrolysis of the thioacetate ester.

General Principle: Thioacetate Deprotection

The conversion is typically achieved by base-catalyzed hydrolysis. A common method involves dissolving the thioacetate in a suitable solvent (e.g., methanol (B129727) or ethanol) and adding a base such as sodium hydroxide (B78521) or potassium hydroxide. The reaction mixture is stirred, often at room temperature, until the hydrolysis is complete. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Following the reaction, a standard aqueous workup and extraction are performed to isolate the desired thiol.

Due to the thiol's sensitivity to oxidation, it is crucial to perform the reaction and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Visualized Workflows and Relationships

The following diagrams illustrate the procurement workflow and the chemical relationship central to the use of this compound.

Diagram 1: Research & Procurement Workflow A Identify Need for Furfurylmercaptan-d2 B Search for Commercial Suppliers A->B C Find Stable Precursor: This compound B->C D Select Supplier (e.g., LGC, US Biological) C->D E Procure Compound & Request Deprotection Protocol D->E F Perform In-Lab Hydrolysis to Yield Thiol-d2 E->F G Use Freshly Prepared Thiol-d2 in Experiment F->G Diagram 2: Chemical Conversion Pathway cluster_0 Commercially Supplied cluster_1 Generated In-Lab A S-(2-Furanylmethyl) methanethioate-d2 (Stable Precursor) B Furfurylmercaptan-d2 (Active Thiol) A->B  Base-Catalyzed  Hydrolysis C Disulfide Dimer (Oxidation Product) B->C  Oxidation  (Air Exposure)

References

Methodological & Application

Application Note: Quantification of Furan Derivatives Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) and its derivatives are organic compounds that can form in a variety of heat-treated foods and beverages.[1] Due to their potential carcinogenicity, regulatory bodies worldwide have emphasized the need for sensitive and accurate quantification methods.[1] Gas chromatography-mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (MS/MS), is a powerful technique for the analysis of these volatile compounds.[2] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[3]

This application note provides a detailed protocol for the quantification of furan derivatives in various matrices using a deuterated internal standard. While d4-furan is the most commonly used internal standard for this analysis, this guide will also address the use of S-(2-Furanylmethyl) methanethioate-d2 . As of the writing of this document, there is a lack of published methods specifically validating this compound for furan derivative analysis. Therefore, this document presents a general, robust protocol that can be adapted for this specific internal standard, with d4-furan used as a primary example for parameter specifications.

Experimental Protocols

This section details the methodology for the quantification of furan derivatives using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS.

Materials and Reagents
  • Analytes: Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2,3-dimethylfuran, furfural, furfuryl alcohol, 2-butylfuran, 2-acetylfuran, 2-pentylfuran.

  • Internal Standard: this compound or d4-furan.

  • Solvents: Methanol (GC grade), Acetonitrile (HPLC grade), Toluene.

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate.

  • Consumables: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa, SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS)).

Standard Solutions Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each furan derivative and the internal standard (this compound or d4-furan) in methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing all target furan derivatives by diluting the primary stock solutions in methanol.

  • Internal Standard Working Solution (10 µg/mL): Prepare a working solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solution and a fixed amount of the internal standard working solution into the matrix of interest (or a suitable surrogate). A typical calibration range is 0.5 to 100 ng/mL.

Sample Preparation (HS-SPME)

The sample preparation method should be optimized based on the matrix.

  • Liquid Samples (e.g., coffee, juice):

    • Transfer 5 g of the liquid sample into a 20 mL headspace vial.[4]

    • Add 5 mL of saturated NaCl solution.[4]

    • Spike with the internal standard working solution.

    • Immediately seal the vial.

  • Solid and Semi-Solid Samples (e.g., baby food, canned fish):

    • Homogenize the sample.

    • Weigh 1 g of the homogenized sample into a 20 mL headspace vial.[4]

    • Add 9 mL of saturated NaCl solution.[4]

    • Spike with the internal standard working solution.

    • Immediately seal the vial.

GC-MS/MS Analysis

4.1. HS-SPME Parameters:

  • SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for its efficiency in adsorbing furan and its derivatives.[5]

  • Equilibration Temperature: 35°C[5]

  • Equilibration Time: 15 minutes[5]

  • Extraction Temperature: 35°C[5]

  • Extraction Time: 15 minutes[5]

  • Desorption Temperature: 250°C

  • Desorption Time: 2 minutes

4.2. GC-MS/MS Parameters:

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.[5]

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Note on Adapting for this compound: The MRM transitions for this compound will need to be determined empirically. This involves infusing a standard solution of the deuterated compound into the mass spectrometer to identify the precursor ion and the most abundant and specific product ions.

Quantitative Data

The following tables summarize typical quantitative data obtained for the analysis of furan derivatives using a deuterated internal standard like d4-furan. These values can serve as a benchmark when developing a method with this compound.

Table 1: Method Validation Parameters for Furan Derivatives in Food Matrices [5]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Furan0.01 - 0.050.03 - 0.1585 - 1102 - 105 - 15
2-Methylfuran0.02 - 0.080.06 - 0.2488 - 1053 - 126 - 16
3-Methylfuran0.02 - 0.080.06 - 0.2487 - 1083 - 116 - 15
2,5-Dimethylfuran0.03 - 0.100.09 - 0.3090 - 1124 - 137 - 17
Furfural0.10 - 0.500.30 - 1.5080 - 1155 - 158 - 18

Table 2: Example MRM Transitions for Selected Furan Derivatives and d4-Furan

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Furan683942
2-Methylfuran825381
Furfural969567
d4-Furan724340

Visualizations

G cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS/MS Analysis cluster_data Data Processing sample Liquid or Solid Sample vial Add to 20 mL Headspace Vial sample->vial nacl Add Saturated NaCl Solution vial->nacl is Spike with S-(2-Furanylmethyl) methanethioate-d2 nacl->is seal Seal Vial is->seal hs Headspace Incubation (35°C, 15 min) seal->hs spme SPME Extraction (35°C, 15 min) hs->spme gc GC Separation (HP-5MS column) spme->gc ms MS/MS Detection (MRM Mode) gc->ms quant Quantification using Internal Standard Calibration ms->quant report Report Results quant->report

Caption: Experimental workflow for the quantification of furan derivatives.

G cluster_pathway Hypothetical Signaling Pathway Interaction Furan Furan Derivatives Metabolism Metabolic Activation (e.g., by CYP enzymes) Furan->Metabolism ReactiveMetabolite Reactive Metabolites (e.g., cis-2-butene-1,4-dial) Metabolism->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts CellularDamage Cellular Damage DNA_Adducts->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

References

Application Note: Quantitative Analysis of Coffee Flavor Compounds Using GC-MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aroma of roasted coffee is a complex mixture of hundreds of volatile organic compounds that contribute to its unique and desirable flavor profile. The concentration of these compounds can vary significantly depending on the coffee bean species (e.g., Arabica vs. Robusta), geographical origin, roasting degree, and brewing method.[1] Accurate quantification of key flavor compounds is crucial for quality control, product development, and research in the food and beverage industry.

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate and precise quantification of analytes in complex matrices like coffee.[1] This technique utilizes a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterated) as an internal standard. Because the deuterated standard is chemically identical to the native analyte, it exhibits similar behavior during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the effective compensation of matrix effects and variations in extraction efficiency, leading to highly reliable quantitative results.[1]

This application note provides a detailed protocol for the quantitative analysis of key flavor compounds in coffee using deuterated internal standards, followed by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS.

Data Presentation: Quantitative Analysis of Key Coffee Flavor Compounds

The following tables summarize representative quantitative data for key flavor compounds in Arabica and Robusta coffee, determined using Stable Isotope Dilution Assays (SIDA).

Table 1: Concentration of Key Odorants in Roasted Arabica and Robusta Coffee [2]

Compound ClassAnalyteConcentration in Arabica (mg/kg)Concentration in Robusta (mg/kg)
Phenols Guaiacol4.228.2
4-Vinylguaiacol64.8177.7
4-Ethylguaiacol1.6318.1
Aldehydes Vanillin4.816.1
Thiols 2-Furfurylthiol1.081.73
3-Mercapto-3-methylbutyl formate0.130.115
Pyrazines 2,3-Diethyl-5-methylpyrazine0.0950.31
2-Ethyl-3,5-dimethylpyrazine0.330.94
Furanones 4-Hydroxy-2,5-dimethyl-3(2H)-furanone10957
3-Hydroxy-4,5-dimethyl-2(5H)-furanone1.470.63
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone0.160.085
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone17.314.3
Ketones (E)-β-Damascenone0.1950.205
Sulfur Compounds Methional0.240.095

Table 2: Concentration of Alkylpyrazines in Commercially Available Ground Coffee

AnalyteConcentration Range (mg/kg)
2-MethylpyrazineMost abundant
2,6-DimethylpyrazineSecond most abundant
2,5-DimethylpyrazineThird most abundant
2-Ethylpyrazine-
2-Ethyl-6-methylpyrazine-
2-Ethyl-5-methylpyrazine-
2,3,5-Trimethylpyrazine-
2,3-DimethylpyrazineLowest concentrations
2-Ethyl-3-methylpyrazineLowest concentrations
2-Ethyl-3,6-dimethylpyrazineLowest concentrations
2-Ethyl-3,5-dimethylpyrazineLowest concentrations
Total Alkylpyrazines 82.1 - 211.6

Note: Specific concentration ranges for some individual alkylpyrazines were not provided in the source material, but their relative abundance was indicated.

Experimental Protocols

This section details the methodologies for the quantitative analysis of coffee flavor compounds using deuterated internal standards.

Sample Preparation
  • Coffee Samples: Use freshly roasted and ground coffee beans. The particle size should be between 300 to 500 μm.[2]

  • Internal Standard Spiking: Weigh a precise amount of the ground coffee sample (e.g., 1 g) into a headspace vial.[3] Add a known amount of the deuterated internal standard solution. For example, for the analysis of p-vinylguaiacol, p-vinylguaiacol-d3 (B1146736) is used as the internal standard.[1]

  • Extraction:

    • Solvent Extraction (for a broad range of odorants):

      • Suspend the coffee sample in a solvent mixture of water/dichloromethane/methanol (4:5:10 by volume) containing the labeled internal standards.

      • Stir the suspension for 3 hours at room temperature and then filter.

      • Re-suspend the residue in the same solvent, stir for 18 hours, and filter again.

    • Headspace Solid-Phase Microextraction (HS-SPME) (for volatile and semi-volatile compounds):

      • Seal the vial containing the coffee sample and deuterated standard.

      • Equilibrate the vial at a specific temperature and time (e.g., 80°C for 20 minutes) to allow the volatile compounds to partition into the headspace.[3]

      • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.

GC-MS Analysis

The following are representative GC-MS parameters. Optimization may be required depending on the specific analytes and instrumentation.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column such as DB-FFAP (30 m x 0.32 mm, 0.25 μm film thickness) or a 60 m x 0.25 mm x 1.0 µm Elite Wax column is recommended.[2][3]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 130°C at 1.55°C/min.

      • Ramp to 220°C at 4°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Monitor at least two characteristic ions for each target analyte and its corresponding deuterated internal standard. For example, for p-vinylguaiacol, monitor its characteristic ions, and for p-vinylguaiacol-d3, monitor its corresponding shifted ions.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the deuterated internal standard.

  • Response Factor Calculation: Prepare calibration standards containing known concentrations of the native analyte and a fixed concentration of the deuterated internal standard. Analyze these standards using the same GC-MS method. Calculate the response factor (RF) using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Quantification: Calculate the concentration of the analyte in the coffee sample using the following equation:

    Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of coffee flavor compounds using deuterated standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Ground Coffee Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Headspace SPME or Solvent Extraction Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Introduction of Volatiles Integration Peak Integration GCMS->Integration Quantification Quantification using Response Factor Integration->Quantification Results Final Concentration Results Quantification->Results

References

Application Note: High-Sensitivity LC-MS/MS Method for Furanthiol Quantification in Complex Matrices Using Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Furanthiols, such as 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (B142662) (MFT), are potent aroma compounds that significantly influence the flavor profiles of various food and beverage products, including coffee, wine, and beer.[1] Their analysis is challenging due to their high reactivity, low concentrations, and the complexity of food matrices.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of furanthiols using stable isotope dilution analysis (SIDA). The use of deuterated internal standards ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation.[2] This methodology is intended for researchers, scientists, and quality control professionals in the food, beverage, and flavor industries.

Introduction

Furanthiols are a class of volatile sulfur compounds that contribute desirable roasted, smoky, and savory aromas to a wide range of food products.[3] 2-furfurylthiol is known for its intense coffee-like aroma, while 2-methyl-3-furanthiol imparts a meaty or savory character.[3][4] The accurate quantification of these compounds is crucial for understanding flavor chemistry, optimizing food processing, and ensuring product consistency.

Traditional analytical methods for furanthiols often face challenges related to the volatility and reactivity of these compounds.[1] Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS has emerged as the gold standard for the accurate quantification of trace-level analytes in complex samples.[5][6] This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte. Because the internal standard has nearly identical chemical and physical properties to the analyte, it can effectively compensate for losses during sample preparation and ionization suppression or enhancement during mass spectrometric detection.[2][7]

This application note provides a comprehensive protocol for the analysis of furanthiols in complex matrices, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of furanthiols using isotopic standards is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Coffee, Wine) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration & Reconstitution Derivatization->Concentration LC LC Separation Concentration->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for furanthiol analysis.

Furanthiol Formation and Metabolism

Furanthiols are primarily formed during the thermal processing of food through the Maillard reaction.[3] The key precursors are sulfur-containing amino acids (e.g., cysteine) and reducing sugars.[3] Thiamine degradation is another significant pathway for the formation of 2-methyl-3-furanthiol.[3][8] In biological systems, furanthiols can be metabolized through methylation and subsequent S-oxidation.[9]

pathway cluster_formation Formation Pathways cluster_metabolism Metabolic Pathway Cysteine Cysteine Maillard Maillard Reaction Cysteine->Maillard Sugars Reducing Sugars Sugars->Maillard FFT 2-Furfurylthiol (FFT) Maillard->FFT MFT 2-Methyl-3-furanthiol (MFT) Maillard->MFT Thiamine Thiamine Thiamine_Deg Thiamine Degradation Thiamine->Thiamine_Deg Thiamine_Deg->MFT Thiol_Methyltransferase Thiol Methyltransferase FFT->Thiol_Methyltransferase MFT->Thiol_Methyltransferase Methyl_Sulphide Methyl Sulphide Derivative Thiol_Methyltransferase->Methyl_Sulphide P450 Cytochrome P450 Methyl_Sulphide->P450 Methyl_Sulphoxide Methyl Sulphoxide Derivative P450->Methyl_Sulphoxide

Caption: Formation and metabolic pathways of furanthiols.

Quantitative Data

The following tables summarize the quantitative data for key furanthiols in different food matrices, as determined by LC-MS/MS with stable isotope dilution analysis.

Table 1: Quantification of Furanthiols in Wine

CompoundWine TypeConcentration (ng/L)Reference
2-Methyl-3-furanthiolRed and White BordeauxUp to 100[4][10]
2-Methyl-3-furanthiolLoire Valley Sauvignon BlancUp to 100[4][10]
2-Methyl-3-furanthiolWhite BurgundyUp to 100[4][10]
2-Methyl-3-furanthiolChampagneUp to 100[4][10]
2-FuranmethanethiolVarious WinesPresent[4][10]

Table 2: Quantification of Furanthiols in Chinese Baijiu

CompoundBaijiu TypeConcentration (µg/kg)Reference
2-FurfurylthiolSoy Sauce AromaSignificantly higher than other types[11]
2-Methyl-3-furanthiolSoy Sauce AromaSignificantly higher than other types[11]
2-FurfurylthiolFermented Grains0.51 - 3.03[3]
2-Methyl-3-furanthiolFermented Grains1.70 - 12.74[3]

Experimental Protocols

Materials and Reagents
  • Standards: 2-furfurylthiol (FFT), 2-methyl-3-furanthiol (MFT)

  • Isotopic Standards: 2-furfurylthiol-d2, 2-methyl-3-furanthiol-d3 (or other appropriate deuterated analogs)

  • Solvents: Methanol (B129727), acetonitrile (B52724) (LC-MS grade), water (deionized)

  • Reagents: Formic acid, ammonium (B1175870) formate

  • Solid Phase Extraction (SPE): C18 cartridges (or other suitable sorbent)

Sample Preparation
  • Spiking: To 10 mL of the liquid sample (e.g., wine, beer, coffee), add a known concentration of the deuterated internal standard solution.

  • Extraction:

    • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the spiked sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Liquid-Liquid Extraction (LLE): Extract the spiked sample with a suitable organic solvent (e.g., dichloromethane).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

LC-MS/MS Parameters
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the target analytes. For example:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Furanthiols and Isotopic Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Furfurylthiol[M+H]+[Specific fragment][Optimized value]
2-Furfurylthiol-d2[M+H]+[Specific fragment][Optimized value]
2-Methyl-3-furanthiol[M+H]+[Specific fragment][Optimized value]
2-Methyl-3-furanthiol-d3[M+H]+[Specific fragment][Optimized value]

(Note: Specific m/z values and collision energies need to be optimized for the instrument used.)

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of the native furanthiols and a constant concentration of the deuterated internal standards.

  • Analyze the calibration standards using the developed LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the furanthiols in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described LC-MS/MS method using stable isotope dilution analysis provides a highly accurate and sensitive approach for the quantification of furanthiols in complex food and beverage matrices. The use of deuterated internal standards effectively compensates for matrix effects and procedural losses, leading to reliable and reproducible results. This method is a valuable tool for quality control, flavor research, and process optimization in the food and beverage industry.

References

Application Note: Quantitative Analysis of Furfuryl Mercaptan in Food Matrices using Stable Isotope Dilution Assay (SIDA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Furfuryl mercaptan (2-furanmethanethiol) is a potent aroma compound that contributes significantly to the desirable roasty, coffee-like, and savory notes in a variety of thermally processed foods and beverages. However, its high volatility and reactivity present analytical challenges for accurate quantification. This application note details a robust and sensitive method for the determination of furfuryl mercaptan in complex food matrices using a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a deuterated internal standard compensates for analyte losses during sample preparation and variations in instrument response, ensuring high accuracy and precision. This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

Furfuryl mercaptan is a key odorant found in foods such as coffee, beer, bread, and roasted meats, where it is formed primarily through the Maillard reaction. Its low odor threshold means that even trace amounts can have a significant impact on the overall flavor profile. The inherent instability of thiols like furfuryl mercaptan, which are prone to oxidation and degradation, makes their accurate quantification challenging.[1] Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of volatile and unstable compounds in complex matrices.[1] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (internal standard) to the sample at the earliest stage of analysis. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during extraction, derivatization, and injection, allowing for precise correction of the final quantified amount.

This application note provides a comprehensive protocol for the SIDA-based quantification of furfuryl mercaptan in various food matrices.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Furfuryl mercaptan (CAS No. 98-02-2), analytical standard grade

    • Deuterated furfuryl mercaptan ([D₂]-furfuryl mercaptan) as internal standard. Note: The synthesis of [D₂]-furfuryl mercaptan can be performed by reduction of 2-furoic acid with lithium aluminum deuteride (B1239839) to yield deuterated furfuryl alcohol, followed by conversion to the corresponding thiol.

  • Solvents and Reagents:

    • Methanol (B129727), HPLC grade

    • Dichloromethane, HPLC grade

    • Sodium chloride (NaCl), analytical grade

    • Deionized water

    • Phosphate buffer solution (pH 7)

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber, 50/30 µm film thickness

Instrumentation
  • Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS):

    • Equipped with a split/splitless injector and a triple quadrupole mass spectrometer.

  • Autosampler:

    • With SPME capability.

  • Heater/Stirrer

  • 20 mL Headspace Vials with Septa

Preparation of Standard Solutions
  • Stock Solutions (1000 mg/L):

    • Prepare individual stock solutions of furfuryl mercaptan and [D₂]-furfuryl mercaptan in methanol. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with methanol to create a calibration curve.

  • Internal Standard Spiking Solution (10 mg/L):

    • Prepare a solution of [D₂]-furfuryl mercaptan in methanol.

Sample Preparation (HS-SPME)
  • Sample Homogenization:

    • Homogenize liquid samples (e.g., coffee, beer) directly.

    • For solid samples (e.g., bread), weigh a representative portion of the crumb and finely grind it.

  • Sample Aliquoting:

    • Place 5 g of the homogenized sample (or 5 mL for liquid samples) into a 20 mL headspace vial.

  • Internal Standard Spiking:

    • Add a known amount (e.g., 10 µL) of the [D₂]-furfuryl mercaptan internal standard spiking solution to each sample vial.

  • Matrix Modification:

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration:

    • Seal the vial and place it in the autosampler.

    • Incubate the sample at 45°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Extraction:

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 45°C with continued agitation.

  • Desorption:

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption at 250°C for 5 minutes in splitless mode.

GC-MS/MS Analysis
  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • MRM Transitions:

      • Furfuryl Mercaptan: Precursor Ion (m/z) 114 -> Product Ions (m/z) 81, 53 (Quantifier and Qualifier).

      • [D₂]-Furfuryl Mercaptan: Precursor Ion (m/z) 116 -> Product Ions (m/z) 83, 55 (Quantifier and Qualifier).

    • Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Data Presentation

The following tables summarize representative quantitative data for furfuryl mercaptan in various food matrices.

Table 1: Method Performance Parameters

ParameterValueReference
Limit of Quantification (LOQ)3.0 µg/L (in coffee brew)[2]
Recovery86.8 - 106.2% (in coffee brew)[2]
Linearity (R²)> 0.99Generic expectation for SIDA
Repeatability (RSD)< 10%Generic expectation for SIDA

Table 2: Concentration of Furfuryl Mercaptan in Food Matrices

Food MatrixConcentration RangeReference
Roasted Coffee (Arabica)1.08 mg/kg[1][3]
Roasted Coffee (Robusta)1.73 mg/kg[1][3]
Coffee Brew (Arabica - Yunnan)11.34 µg/L[2]
Coffee Brew (Arabica - Columbia)15.33 µg/L[2]
Coffee Brew (Robusta)20.94 µg/L[2]
BeerData not available
Bread (Rye)Data not available
WineData not available

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food Sample (e.g., Coffee, Beer, Bread) homogenize Homogenization sample->homogenize aliquot Aliquoting (5g or 5mL) into Headspace Vial homogenize->aliquot spike Spiking with [D₂]-Furfuryl Mercaptan aliquot->spike matrix_mod Matrix Modification (add NaCl) spike->matrix_mod equilibrate Equilibration (45°C, 15 min) matrix_mod->equilibrate extract HS-SPME Extraction (45°C, 30 min) equilibrate->extract desorb Thermal Desorption in GC Injector (250°C) extract->desorb gc_sep GC Separation (HP-5MS column) desorb->gc_sep ms_detect MS/MS Detection (MRM Mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Concentration Calculation (using Isotope Ratio) integrate->calculate result Final Result (µg/kg or µg/L) calculate->result

Caption: Experimental workflow for the SIDA of furfuryl mercaptan.

Conclusion

The Stable Isotope Dilution Assay with HS-SPME-GC-MS/MS provides a highly accurate, sensitive, and robust method for the quantification of the challenging analyte, furfuryl mercaptan, in a variety of complex food matrices. The use of a deuterated internal standard is crucial to compensate for the volatility and reactivity of this potent aroma compound. This application note offers a detailed protocol that can be adapted by researchers and quality control laboratories to reliably measure furfuryl mercaptan, enabling better understanding and control of flavor in food products.

References

Application of S-(2-Furanylmethyl) methanethioate-d2 in Metabolomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of S-(2-Furanylmethyl) methanethioate-d2 as a stable isotope-labeled tracer in metabolomics research. This deuterated compound serves as a powerful tool for tracing the metabolic fate of furan-containing molecules, which are prevalent in food, flavorings, and pharmaceutical compounds.

Introduction to this compound in Metabolomics

This compound is the deuterated form of S-(2-Furanylmethyl) methanethioate. In the realm of metabolomics, stable isotope labeling is a critical technique for elucidating metabolic pathways, quantifying endogenous metabolites, and distinguishing biological metabolites from analytical noise.[1] The incorporation of deuterium (B1214612) (d2) into the S-(2-Furanylmethyl) methanethioate molecule allows it to be used as a tracer in mass spectrometry-based metabolomics studies.[2]

Once introduced into a biological system, S-(2-Furanylmethyl) methanethioate is likely hydrolyzed to furfuryl mercaptan. The metabolic pathway of furfuryl mercaptan has been studied in rat liver, where it is known to be methylated to form furfuryl methyl sulfide, which is subsequently oxidized to furfuryl methyl sulfoxide.[2] This metabolic conversion is catalyzed by enzymes such as thiol methyltransferase and cytochrome P450. By using the d2-labeled version, researchers can precisely track the incorporation of the furfuryl moiety into these downstream metabolites, providing valuable insights into the kinetics and mechanisms of these biotransformations.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the biotransformation of the furfuryl group in xenobiotic metabolism studies.

  • Quantitative Metabolomics: Acting as an internal standard for the accurate quantification of unlabeled S-(2-Furanylmethyl) methanethioate and its metabolites.

  • Drug Metabolism and Pharmacokinetics (DMPK): Investigating the metabolic stability and fate of furan-containing drug candidates.

Experimental Protocols

General Workflow for Stable Isotope Labeling in Cell Culture

This protocol outlines a general procedure for utilizing this compound in a cell-based metabolomics experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare S-(2-Furanylmethyl) methanethioate-d2 stock solution treatment Treat cells with This compound prep_tracer->treatment prep_cells Culture cells to desired confluency prep_cells->treatment incubation Incubate for defined time points treatment->incubation harvest Harvest cells and quench metabolism incubation->harvest extraction Metabolite Extraction harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing and Isotopologue Analysis lcms->data_proc G cluster_pathway Metabolic Pathway parent S-(2-Furanylmethyl) methanethioate-d2 hydrolysis Hydrolysis parent->hydrolysis met1 Furfuryl mercaptan-d2 hydrolysis->met1 methylation Thiol Methyltransferase met1->methylation met2 Furfuryl methyl sulfide-d2 methylation->met2 oxidation Cytochrome P450 met2->oxidation met3 Furfuryl methyl sulfoxide-d2 oxidation->met3

References

Application Notes and Protocols for S-(2-Furanylmethyl) methanethioate-d2 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Furanylmethyl) methanethioate-d2 is a deuterated analog of S-(2-Furanylmethyl) methanethioate, a volatile compound found in various food products and known for its characteristic aroma. In metabolic research and drug development, stable isotope-labeled compounds like this compound serve as invaluable tracers. The replacement of hydrogen with deuterium (B1214612) atoms allows for the differentiation of the tracer from its endogenous or non-labeled counterparts using mass spectrometry. This distinction is crucial for elucidating metabolic pathways, quantifying metabolite formation, and determining pharmacokinetic profiles without the need for radioactive isotopes.

The primary application of this compound lies in its use as an internal standard for quantitative analyses and as a tool to investigate the kinetic isotope effect on drug metabolism. Deuteration at a site of metabolic activity can slow down the rate of enzymatic reactions, a phenomenon that can be leveraged to improve the pharmacokinetic properties of a drug candidate. These application notes provide an overview of the utility of this compound in metabolic studies and detailed protocols for its use in both in vitro and in vivo settings.

Applications

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of this compound helps in identifying its metabolites. Based on studies of similar thiofurans, the anticipated metabolic pathway involves enzymatic modifications primarily in the liver.[1][2]

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical similarity to the non-labeled analyte and its distinct mass, this compound is an ideal internal standard for accurately quantifying the parent compound in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Isotope Effect Studies: Comparing the metabolic rate of the deuterated and non-deuterated compound can reveal the rate-limiting steps in its metabolism. A significant kinetic isotope effect is observed when the C-D bond cleavage is involved in the rate-determining step of the reaction. This information is valuable in drug design for modulating metabolic stability.

  • Pharmacokinetic Profiling: In vivo studies using this compound can provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile.

Postulated Metabolic Pathway

Based on the metabolism of the related compound furfuryl mercaptan in rat liver, the proposed metabolic pathway for S-(2-Furanylmethyl) methanethioate involves initial hydrolysis to furfuryl mercaptan, followed by S-methylation and subsequent S-oxidation.[1][2]

Metabolic Pathway cluster_0 Phase I & II Metabolism This compound This compound Furfuryl mercaptan-d2 Furfuryl mercaptan-d2 This compound->Furfuryl mercaptan-d2 Hydrolysis Furfuryl methyl sulphide-d2 Furfuryl methyl sulphide-d2 Furfuryl mercaptan-d2->Furfuryl methyl sulphide-d2 Thiol methyltransferase Furfuryl methyl sulphoxide-d2 Furfuryl methyl sulphoxide-d2 Furfuryl methyl sulphide-d2->Furfuryl methyl sulphoxide-d2 Cytochrome P450

Postulated metabolic pathway of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data derived from typical in vitro metabolic stability and in vivo pharmacokinetic studies. This data illustrates the expected outcomes when comparing the deuterated and non-deuterated compounds.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
S-(2-Furanylmethyl) methanethioate2527.7
This compound4515.4

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)
S-(2-Furanylmethyl) methanethioate1500.5450
This compound2200.75780

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of this compound in comparison to its non-deuterated analog.

In Vitro Workflow cluster_1 Protocol Steps A Prepare Reagents (Buffer, Microsomes, NADPH, Compounds) B Pre-incubate Microsomes and Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile (B52724) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G

Workflow for the in vitro metabolic stability assay.

Materials:

  • S-(2-Furanylmethyl) methanethioate and this compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 1 mg/mL solution of HLM in 0.1 M phosphate buffer.

    • Prepare stock solutions (1 mM) of S-(2-Furanylmethyl) methanethioate and this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes, combine the HLM solution and the test compound to a final protein concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats to compare the profiles of S-(2-Furanylmethyl) methanethioate and its deuterated analog.

In Vivo Workflow cluster_2 Protocol Steps H Acclimatize Animals I Administer Compound (Oral Gavage) H->I J Collect Blood Samples at Predetermined Time Points I->J K Process Blood to Obtain Plasma J->K L Extract Compound and Internal Standard from Plasma K->L M Analyze Plasma Concentrations by LC-MS/MS L->M N Pharmacokinetic Analysis M->N

Workflow for the in vivo pharmacokinetic study.

Materials:

  • S-(2-Furanylmethyl) methanethioate and this compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Equipment for oral gavage

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Prepare a dosing solution of the test compound in the vehicle at the desired concentration.

    • Administer a single oral dose of either S-(2-Furanylmethyl) methanethioate or this compound to separate groups of rats.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the parent compound and an internal standard from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Conclusion

This compound is a powerful tool for metabolic research and drug development. Its use as a stable isotope tracer enables precise and accurate elucidation of metabolic pathways, quantification of metabolites, and assessment of pharmacokinetic properties. The provided protocols offer a framework for conducting in vitro and in vivo studies to leverage the benefits of this deuterated compound. The anticipated kinetic isotope effect may provide valuable insights for the design of new chemical entities with improved metabolic stability.

References

Application Notes & Protocols for the Analysis of S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation and analysis of S-(2-Furanylmethyl) methanethioate-d2, a deuterated isotopologue of a key flavor compound. The protocols are intended for researchers, scientists, and drug development professionals working with complex matrices such as food, beverages, and biological samples.

Introduction

S-(2-Furanylmethyl) methanethioate is a volatile sulfur compound that contributes to the aroma of various food products. Its deuterated form, this compound, is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the native compound, with a distinct mass difference for mass spectrometry-based detection.[1] Proper sample preparation is critical for accurate and precise quantification, as the volatility and potential for matrix interference can pose analytical challenges.[2][3]

This document outlines several robust sample preparation techniques, including Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), and Liquid-Liquid Extraction (LLE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds in liquid and solid samples.[4] It is particularly well-suited for analyzing flavor compounds in beverages and homogenized foods.[5][6]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Heater-stirrer or water bath with magnetic stirring capabilities

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., juice, coffee), place 5 mL of the sample into a 20 mL headspace vial.

    • For solid or semi-solid samples (e.g., fruit puree, baked goods), weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[7]

    • Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds. A typical ratio is 1:1 sample to saturated NaCl solution for liquids, or adding sufficient solution to create a slurry for solids.[7]

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[7] Gentle agitation or stirring can facilitate this process.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 15-45 minutes) at the same temperature to adsorb the analytes.[7]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a specialized distillation technique that allows for the gentle isolation of volatile compounds from complex matrices under high vacuum at low temperatures, minimizing thermal degradation and artifact formation.[3]

Materials:

  • SAFE apparatus

  • High-vacuum pump

  • Round-bottom flasks

  • Low-temperature coolant (e.g., liquid nitrogen)

  • Dichloromethane (B109758) (DCM) or other suitable low-boiling-point solvent

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize the sample (if solid) and place it in the sample flask of the SAFE apparatus. For liquid samples, they can be added directly.

  • Internal Standard Spiking: Add a known amount of this compound to the sample.

  • Extraction:

    • Apply a high vacuum to the system.

    • Gently heat the sample flask while cooling the receiving flask with liquid nitrogen.

    • The volatile compounds, including the analyte and internal standard, will evaporate from the sample and condense in the cold trap.

  • Sample Concentration:

    • Rinse the cold trap with a small amount of dichloromethane to collect the condensed volatiles.

    • Concentrate the resulting extract to a final volume of approximately 1 mL using a rotary evaporator under controlled temperature and pressure.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids.[5]

Materials:

  • Separatory funnel

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge (for emulsions)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place a known amount of the liquid or homogenized solid sample into a separatory funnel.

  • Internal Standard Spiking: Spike the sample with the this compound internal standard.

  • Extraction:

    • Add a specific volume of an appropriate organic solvent (e.g., dichloromethane).

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

    • Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Drying and Concentration:

    • Drain the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it under a gentle stream of nitrogen to the desired final volume.

  • GC-MS Analysis: Inject a portion of the concentrated extract into the GC-MS for analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the recovery of this compound using the described methods from a spiked coffee matrix.

Table 1: Recovery and Precision of Sample Preparation Techniques

Preparation TechniqueMean Recovery (%)Relative Standard Deviation (RSD, %)
HS-SPME95.24.8
SAFE88.56.2
LLE75.49.5

Table 2: GC-MS Method Parameters and Performance

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250°C
Oven Program 40°C (2 min hold), ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Monitored Ions (m/z) To be determined based on fragmentation
Limit of Quantification (LOQ) ~0.01 - 0.5 ng/g (matrix dependent)[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Homogenized Sample in 20 mL Vial Spike 2. Spike with Internal Standard Sample->Spike NaCl 3. Add Saturated NaCl Solution Spike->NaCl Equilibrate 4. Equilibrate at 35-60°C (15-30 min) NaCl->Equilibrate Extract 5. Expose SPME Fiber (15-45 min) Equilibrate->Extract Desorb 6. Thermal Desorption in GC Injector Extract->Desorb GCMS 7. GC-MS Analysis Desorb->GCMS SAFE_Workflow cluster_prep Sample Preparation cluster_extraction Distillation & Collection cluster_concentration Concentration & Analysis Sample 1. Homogenized Sample in Flask Spike 2. Spike with Internal Standard Sample->Spike Distill 3. Distill under High Vacuum and Low Temperature Spike->Distill Collect 4. Condense Volatiles in Cold Trap (LN2) Distill->Collect Rinse 5. Rinse Trap with DCM Collect->Rinse Concentrate 6. Concentrate with Rotary Evaporator Rinse->Concentrate GCMS 7. GC-MS Analysis Concentrate->GCMS LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis Sample 1. Sample in Separatory Funnel Spike 2. Spike with Internal Standard Sample->Spike Solvent 3. Add Organic Solvent (e.g., DCM) Spike->Solvent Shake 4. Shake and Vent Solvent->Shake Separate 5. Separate Layers Shake->Separate Dry 6. Dry Organic Layer (Anhydrous Na2SO4) Separate->Dry Concentrate 7. Concentrate under N2 Dry->Concentrate GCMS 8. GC-MS Analysis Concentrate->GCMS

References

Troubleshooting & Optimization

Technical Support Center: Optimization of SPME for Volatile Sulfur Compounds in Coffee

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Solid Phase Microextraction (SPME) for the analysis of volatile sulfur compounds (VSCs) in coffee.

Troubleshooting Guide

This guide addresses specific issues that may arise during the SPME-GC-MS analysis of volatile sulfur compounds in coffee.

IssuePossible Cause(s)Suggested Solution(s)
Poor sensitivity / Low peak areas for VSCs 1. Inappropriate SPME fiber coating. 2. Suboptimal extraction time or temperature. 3. Competitive adsorption from other volatile compounds. 4. Degradation of reactive sulfur compounds.[1]1. Use a fiber with high affinity for VSCs. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for broad-range volatile analysis, including sulfur compounds.[2][3][4][5][6] For smaller, more volatile sulfur compounds, a Carboxen/PDMS fiber may offer higher sensitivity.[7] 2. Optimize extraction time and temperature. For volatile sulfur compounds, an extraction time of 10-45 minutes at a temperature of 40-60°C is a good starting point.[1][3][8] 3. Increase sample dilution to reduce matrix effects. The addition of NaCl (e.g., 20% w/v) can also improve the release of volatile compounds from the matrix.[4] 4. Minimize sample preparation time and avoid excessive heat to prevent the degradation of unstable sulfur compounds.[1]
Poor reproducibility / High variability in results 1. Inconsistent sample volume and headspace. 2. Inconsistent fiber conditioning or cleaning. 3. Variation in extraction time and temperature between samples. 4. Fiber degradation or damage.1. Ensure consistent sample volume in the vials to maintain a constant headspace-to-sample ratio. 2. Properly condition new fibers according to the manufacturer's instructions. After each injection, ensure the fiber is thoroughly cleaned by baking it in the GC inlet. 3. Use an autosampler for precise control over extraction time and temperature. 4. Inspect the fiber for visible damage or coating stripping. Replace if necessary.
Ghost peaks / Carryover from previous injections 1. Incomplete desorption of analytes from the SPME fiber. 2. Contamination of the GC inlet liner.1. Increase the desorption time or temperature in the GC inlet. A typical desorption temperature is 240-250°C.[1][6] 2. Replace the GC inlet liner regularly.
Co-elution of VSCs with other compounds 1. Inadequate chromatographic separation.1. Optimize the GC oven temperature program. A slower ramp rate can improve separation. 2. Consider using a more selective GC column, such as one with a wax or DB-5 phase. 3. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced resolution.[1]

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing volatile sulfur compounds in coffee?

The choice of SPME fiber is critical for the successful analysis of VSCs. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a commonly used and effective choice for the broad-spectrum analysis of volatile compounds in coffee, including sulfur compounds.[2][3][4][5][6] This is due to its ability to adsorb a wide range of analytes with different polarities and molecular weights. For very volatile sulfur compounds, a Carboxen/PDMS fiber may provide better retention and sensitivity.[7]

Q2: What are the optimal SPME extraction parameters for VSCs in coffee?

The optimal extraction parameters depend on the specific VSCs of interest and the coffee matrix. However, a good starting point for method development is:

  • Extraction Temperature: 40°C to 60°C.[1][3][8] Higher temperatures can increase the volatility of compounds but may also lead to their degradation.

  • Extraction Time: 10 to 45 minutes.[1][3] An equilibration time of 15 minutes at the extraction temperature before exposing the fiber is also recommended.[3]

  • Agitation: Agitation of the sample during extraction can help to facilitate the release of volatiles from the matrix.

Q3: How can I improve the sensitivity of my SPME method for trace-level VSCs?

Due to their low concentrations in coffee, detecting VSCs can be challenging.[1] To improve sensitivity:

  • Select the right fiber: As mentioned, a DVB/CAR/PDMS or Carboxen/PDMS fiber is recommended.

  • Optimize extraction conditions: Systematically evaluate extraction time and temperature to maximize analyte adsorption.

  • Salt addition: Adding NaCl to the sample can increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.[4]

  • Use a sensitive detector: A sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), can significantly enhance sensitivity and selectivity for VSCs. Mass spectrometry (MS) in selected ion monitoring (SIM) mode can also be used to improve sensitivity for target compounds.

Q4: Is headspace (HS) or direct immersion (DI) SPME better for coffee VSC analysis?

For volatile compounds in a complex solid or liquid matrix like coffee, Headspace SPME (HS-SPME) is the preferred method. HS-SPME reduces the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifetime and minimize matrix effects.

Experimental Protocols

Optimized HS-SPME-GC-MS Method for VSCs in Roasted Coffee

This protocol is a generalized procedure based on common practices in the cited literature.[1][2][6]

  • Sample Preparation:

    • Weigh 2 grams of ground roasted coffee into a 15 mL amber vial.[2]

    • Add 5 mL of distilled water.[2]

    • Add 1.785 g of NaCl.[2]

    • Seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath equipped with an agitator.

    • Equilibrate the sample at 50°C for 15 minutes with agitation.[3]

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 50°C with continued agitation.[3]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet heated to 250°C for 5-10 minutes in splitless mode to desorb the analytes.[6]

    • GC Column: Use a suitable capillary column, for example, a VF-5MS (30 m x 0.25 mm x 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 3°C/min, and hold for 5 minutes.[6]

    • MS Parameters:

      • Ion Source Temperature: 270°C.[6]

      • Mass Scan Range: 50-400 m/z.[6]

Quantitative Data Summary

The following table summarizes the concentration of selected volatile sulfur compounds found in roasted coffee from the literature. Note that concentrations can vary significantly depending on the coffee variety, roasting degree, and analytical method used.

Volatile Sulfur CompoundConcentration in Roasted & Ground Coffee (µg/kg)Reference
3-Methyl-2-butene-1-thiol (MBT)31.8[1]
MethionalVaries[1]

Further research is needed to populate this table with a wider range of VSCs and their corresponding concentrations.

Visualizations

SPME_Workflow Figure 1. General HS-SPME-GC-MS Workflow for Coffee VSC Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis prep1 Weigh Ground Coffee prep2 Add Water & NaCl prep1->prep2 prep3 Seal Vial prep2->prep3 ext1 Equilibrate Sample (e.g., 50°C, 15 min) prep3->ext1 ext2 Expose SPME Fiber (e.g., 45 min) ext1->ext2 an1 Desorb Fiber in GC Inlet (e.g., 250°C, 5-10 min) ext2->an1 an2 Chromatographic Separation an1->an2 an3 Mass Spectrometry Detection an2->an3 data_analysis Data Analysis (Peak Integration & Identification) an3->data_analysis Data Acquisition

Caption: General HS-SPME-GC-MS Workflow for Coffee VSC Analysis.

Troubleshooting_Tree Figure 2. Troubleshooting Logic for Low VSC Signal start Low/No VSC Signal q1 Is the SPME fiber appropriate for VSCs? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Are extraction parameters optimized? ans1_yes->q2 sol1 Use DVB/CAR/PDMS or Carboxen/PDMS fiber ans1_no->sol1 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 Is there a potential matrix effect? ans2_yes->q3 sol2 Optimize extraction time (10-45 min) and temperature (40-60°C) ans2_no->sol2 ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No sol3 Add NaCl to the sample and/or increase dilution ans3_yes->sol3 end_node Consider instrument sensitivity (e.g., detector type) ans3_no->end_node

Caption: Troubleshooting Logic for Low VSC Signal.

References

Minimizing isotopic exchange of S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange of S-(2-Furanylmethyl) methanethioate-d2.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is the process where a deuterium (B1214612) atom (d) in a labeled compound is replaced by a protium (B1232500) atom (H) from the surrounding environment. For this compound, this leads to a loss of the deuterium label, which can compromise the accuracy and reliability of experimental results, particularly in quantitative analyses where the deuterated compound serves as an internal standard.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

The deuterium atoms on the methylene (B1212753) bridge between the furan (B31954) ring and the sulfur atom are the most susceptible to exchange. This is due to the activating effects of the adjacent thioester and furan ring, which can stabilize a carbanionic intermediate formed during base-catalyzed exchange, or a carbocationic intermediate in acid-catalyzed exchange.

Q3: What are the primary factors that promote isotopic exchange?

The main culprits for promoting isotopic exchange are the presence of protic solvents (e.g., water, methanol), acidic or basic conditions, and elevated temperatures.[1] Exposure to atmospheric moisture is also a significant contributor.[2]

Q4: How can I minimize isotopic exchange during storage?

To ensure the long-term stability of this compound, proper storage is critical.[3] Key recommendations include:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 4°C is acceptable.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.[2][3]

  • Container: Use amber vials with PTFE-lined caps (B75204) to protect from light and ensure a tight seal.[2][3]

  • Purity: Ensure the storage vial is scrupulously clean and dry before use to avoid acidic or basic residues.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Troubleshooting Steps
Loss of deuterium label confirmed by Mass Spectrometry or NMR. Inappropriate solvent selection. - Use anhydrous, aprotic solvents (e.g., acetonitrile, dichloromethane, THF) for all solutions. - If a protic solvent is unavoidable, minimize contact time and use at low temperatures.[1][2]
Acidic or basic contamination. - Use high-purity solvents and reagents. - Neutralize reaction mixtures carefully before workup. - For aqueous washes, use a cooled, weak buffer solution (pH ≈ 4-5) instead of pure water.[2]
Exposure to atmospheric moisture. - Handle the compound and solutions under an inert atmosphere (glove box or argon/nitrogen stream).[2] - Use dry glassware and syringes.
Elevated temperatures. - Perform all experimental steps at the lowest practical temperature. - Avoid prolonged heating.
Inconsistent results in quantitative assays. Gradual degradation of stock solutions. - Prepare fresh stock solutions regularly. - Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.
Variability in sample preparation. - Standardize all sample preparation steps, including incubation times, temperatures, and quenching procedures.[2] - Ensure consistent pH across all samples.
Non-linear calibration curves. Presence of unlabeled analyte in the deuterated standard. - Verify the isotopic purity of the standard using the certificate of analysis. - If necessary, purify the standard.
Isotopic exchange during sample analysis. - Cool the autosampler to minimize exchange in prepared samples waiting for injection.[1] - Optimize LC-MS mobile phase pH to be as close to neutral as possible, or slightly acidic (pH 2.5-3) where exchange may be minimized.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution while minimizing isotopic exchange.

Materials:

  • This compound

  • Anhydrous, aprotic solvent (e.g., acetonitrile, HPLC grade)

  • Inert gas (argon or nitrogen)

  • Dry glassware (volumetric flask, syringe)

  • Amber vial with PTFE-lined cap

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Under a gentle stream of inert gas, accurately weigh the required amount of the compound and transfer it to a dry volumetric flask.

  • Add a portion of the anhydrous, aprotic solvent to the flask and gently swirl to dissolve the compound completely.

  • Once dissolved, dilute to the mark with the solvent.

  • Cap the flask and mix thoroughly by inverting the flask several times.

  • Transfer the stock solution to a labeled amber vial, purge with inert gas, and seal with a PTFE-lined cap.

  • Store the stock solution at -20°C.

Protocol 2: Stability Testing of this compound

Objective: To evaluate the stability of the deuterated compound under various conditions.

Materials:

  • Stock solution of this compound

  • Various solvents (e.g., acetonitrile, methanol, water)

  • Buffer solutions at different pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C)

  • LC-MS or NMR instrumentation

Procedure:

  • Prepare a series of test solutions by diluting the stock solution with the different solvents and buffer solutions.

  • Divide each test solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Incubate the aliquots at the desired temperatures.

  • At each time point, quench any potential reaction by rapid cooling and/or addition of a neutralizing agent if necessary.

  • Analyze the samples by LC-MS or NMR to determine the isotopic purity.

  • Calculate the percentage of deuterium remaining at each time point for each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C

Solvent% Deuterium Remaining (t=0h)% Deuterium Remaining (t=8h)% Deuterium Remaining (t=24h)
Acetonitrile (anhydrous)99.8%99.7%99.5%
Methanol99.8%95.2%90.1%
Water99.8%92.5%85.3%

Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Deuterium Remaining (t=0h)% Deuterium Remaining (t=4h)% Deuterium Remaining (t=12h)
4.099.8%98.5%96.2%
7.099.8%95.1%88.9%
9.099.8%88.3%75.4%

Table 3: Hypothetical Effect of Temperature on the Stability of this compound in an Aqueous Solution (pH 7)

Temperature% Deuterium Remaining (t=0h)% Deuterium Remaining (t=6h)% Deuterium Remaining (t=18h)
4°C99.8%99.2%98.1%
25°C99.8%94.0%87.5%
40°C99.8%85.7%70.2%

Visualizations

Isotopic_Exchange_Mechanism cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange Compound_d2_base S-(2-Furanylmethyl) methanethioate-d2 Intermediate_base Carbanion Intermediate Compound_d2_base->Intermediate_base - D+ Compound_H_base S-(2-Furanylmethyl) methanethioate-d1 Intermediate_base->Compound_H_base + H+ (from solvent) Compound_d2_acid S-(2-Furanylmethyl) methanethioate-d2 Intermediate_acid Carbocation Intermediate Compound_d2_acid->Intermediate_acid + H+ Compound_H_acid S-(2-Furanylmethyl) methanethioate-d1 Intermediate_acid->Compound_H_acid - D+

Caption: Mechanisms of isotopic exchange.

Experimental_Workflow Start Start: S-(2-Furanylmethyl) methanethioate-d2 Stock_Solution Prepare Stock Solution (Anhydrous, Aprotic Solvent) Start->Stock_Solution Test_Solutions Prepare Test Solutions (Varying Solvents, pH, Temp) Stock_Solution->Test_Solutions Incubation Incubate at Set Conditions Test_Solutions->Incubation Time_Points Sample at Different Time Points Incubation->Time_Points Analysis Analyze by LC-MS or NMR Time_Points->Analysis Data_Evaluation Evaluate Isotopic Purity Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End Troubleshooting_Logic Problem Problem: Deuterium Loss Detected Check_Solvent Is the solvent aprotic and anhydrous? Problem->Check_Solvent Check_pH Is the pH neutral or slightly acidic? Check_Solvent->Check_pH Yes Solution_Solvent Solution: Use anhydrous, aprotic solvents. Check_Solvent->Solution_Solvent No Check_Temp Is the temperature kept low? Check_pH->Check_Temp Yes Solution_pH Solution: Adjust and buffer pH. Check_pH->Solution_pH No Check_Atmosphere Is the experiment under inert atmosphere? Check_Temp->Check_Atmosphere Yes Solution_Temp Solution: Lower the experimental temperature. Check_Temp->Solution_Temp No Solution_Atmosphere Solution: Use a glove box or inert gas. Check_Atmosphere->Solution_Atmosphere No

References

Improving signal-to-noise ratio for S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise (S/N) ratio for S-(2-Furanylmethyl) methanethioate-d2 in mass spectrometry-based analyses.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing a low signal intensity for my this compound peak. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Mass Spectrometry (MS) Parameters: The settings for the ionization source and mass analyzer may not be ideal for this specific molecule.

  • Inefficient Ionization: The mobile phase composition may not be conducive to the efficient ionization of this compound.

  • Low Sample Concentration: The amount of the analyte being injected is insufficient.

  • Poor Chromatographic Peak Shape: A broad or tailing peak will result in a lower apparent signal intensity compared to a sharp, narrow peak.

Solutions:

  • Optimize MS Parameters: Fine-tune parameters such as capillary voltage, gas flow rates, and temperature for the electrospray ionization (ESI) source. For tandem mass spectrometry (MS/MS), optimize the collision energy to produce the most intense and stable fragment ions.[1] It is crucial to optimize these settings for each individual instrument, as parameters that work for one may not be optimal for another.[2]

  • Mobile Phase Modification: The addition of modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase can enhance the ionization efficiency of your analyte.[1]

  • Increase Sample Concentration: If feasible, concentrate your sample to increase the amount of analyte injected. Be cautious of potential matrix effects that can arise from concentrating the sample.[1]

  • Improve Peak Shape: Optimize your high-performance liquid chromatography (HPLC) method to achieve better peak symmetry.

Q2: My baseline is very noisy, which is compromising the detection of this compound. What steps can I take to reduce the baseline noise?

Potential Causes:

  • Contamination: Solvents, reagents, or instrument components may be contaminated.

  • Detector Issues: A dirty or aging detector can lead to a noisy baseline and decreased sensitivity.[1]

  • Inadequate Sample Preparation: Failure to sufficiently clean up the sample can introduce interfering substances.

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and are properly stored.

  • Instrument Cleaning and Maintenance: Regularly clean the ion source and other relevant components of the mass spectrometer. If the issue persists, the detector may require professional servicing.

  • Thorough Sample Preparation: Employ appropriate sample extraction and cleanup techniques to remove potential interferences before analysis.

Q3: I am experiencing significant matrix effects that are suppressing the signal of this compound. How can I mitigate this?

Potential Causes:

  • Co-eluting Compounds: Other components from the sample matrix are eluting at the same time as the analyte and interfering with its ionization.[1]

Solutions:

  • Improve Chromatographic Separation: Modify your HPLC gradient, flow rate, or column chemistry to better separate this compound from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte's ionization.

  • Advanced Sample Preparation: Utilize more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove a broader range of matrix components.

Data Presentation

Table 1: General Mass Spectrometry Parameter Optimization Ranges
ParameterTypical Range
Capillary Voltage (ESI)1 - 5 kV
Nebulizer Gas Flow10 - 20 L/min
Drying Gas Flow5 - 15 L/min
Drying Gas Temperature200 - 400 °C
Collision Energy (for MS/MS)10 - 40 eV

Note: These are general ranges and optimal values will vary depending on the specific instrument and compound.

Experimental Protocols

Protocol for Optimizing Collision Energy for MS/MS Analysis
  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration in a solvent compatible with your LC-MS system.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer to obtain a stable signal for the precursor ion.

  • Select Precursor Ion: Isolate the deuterated precursor ion of this compound in the first mass analyzer.

  • Vary Collision Energy: Program the instrument to ramp the collision energy across a range (e.g., 5 to 50 eV) and record the resulting fragment ion spectra.

  • Identify Optimal Energy: Analyze the data to identify the collision energy that produces the most intense and stable fragment ion(s) for quantification. This energy will be used for subsequent sample analyses. The correct selection of collision energy is a fundamental parameter that affects the quality of fragmentation spectra.[3]

Visualizations

Troubleshooting_Workflow start Low S/N Ratio for this compound check_signal Is the signal intensity low? start->check_signal check_noise Is the baseline noise high? check_signal->check_noise No optimize_ms Optimize MS Parameters (e.g., voltages, gas flows) check_signal->optimize_ms Yes clean_instrument Clean Instrument Components check_noise->clean_instrument Yes end_bad Issue Persists - Consult Instrument Specialist check_noise->end_bad No improve_chromatography Improve Chromatographic Separation optimize_ms->improve_chromatography check_sample_prep Review Sample Preparation improve_chromatography->check_sample_prep end_good S/N Ratio Improved check_sample_prep->end_good use_high_purity Use High-Purity Solvents/Reagents clean_instrument->use_high_purity use_high_purity->end_good

Caption: Troubleshooting workflow for improving the S/N ratio.

This guide provides a starting point for addressing common issues related to the analysis of this compound. Given that even instruments of the same make and model can differ, empirical optimization on your specific system is highly recommended for achieving the best results.[2]

References

Ion suppression effects on S-(2-Furanylmethyl) methanethioate-d2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-(2-Furanylmethyl) methanethioate-d2 Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on the quantification of this compound, a deuterated internal standard commonly used in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2][3] It is the reduction in the ionization efficiency of a target analyte, in this case, this compound and its corresponding non-labeled analyte, caused by co-eluting components from the sample matrix.[1][2] These interfering components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1][3] Ion suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[2][4]

Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate ion suppression effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[5] Because it has nearly identical physicochemical properties to the analyte of interest, it co-elutes and experiences the same degree of ion suppression.[1][2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[1] However, a SIL-IS may not completely eliminate inaccuracies if the analyte and IS do not co-elute perfectly or if the matrix effect is extremely severe.[6]

Q3: How can I determine if my assay for S-(2-Furanylmethyl) methanethioate is affected by ion suppression?

A3: The most common method to identify and assess ion suppression is the post-column infusion experiment.[2][5] This technique involves infusing a constant flow of a solution containing S-(2-Furanylmethyl) methanethioate and its deuterated internal standard directly into the mass spectrometer while injecting a blank matrix extract onto the LC column.[2][5] A decrease in the constant signal at the retention time of the analyte indicates the presence of co-eluting matrix components that cause ion suppression.[2][5]

Q4: What are the primary sources of ion suppression in biological matrices like plasma or urine?

A4: In biological matrices, the primary sources of ion suppression are endogenous components such as phospholipids, salts, and proteins.[1][7] Exogenous compounds, such as formulation excipients (e.g., polyethylene (B3416737) glycol) and anticoagulants from blood collection tubes, can also be significant contributors to ion suppression.[8][9] These substances can interfere with the desolvation and ionization processes in the MS source.[2][10]

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for S-(2-Furanylmethyl) methanethioate and its -d2 internal standard.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Transition from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][11]

    • Optimize Chromatography: Modify the LC method to achieve better separation between the analyte and the region of ion suppression. This can be done by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.[1][12]

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3][5]

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different samples or batches.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[1][5]

    • Use Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1]

    • Ensure Co-elution of Analyte and IS: Verify that the chromatographic peaks for S-(2-Furanylmethyl) methanethioate and its -d2 internal standard are perfectly aligned. Even slight differences in retention time can lead to different degrees of ion suppression.[6]

Issue 3: Peak shape distortion (e.g., tailing or fronting) for S-(2-Furanylmethyl) methanethioate.

  • Possible Cause: Overloading of the analytical column with matrix components or issues with the mobile phase composition.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: A more effective sample preparation will reduce the amount of matrix components injected onto the column.

    • Optimize Mobile Phase: Adjust the pH of the mobile phase or add modifiers to improve peak shape. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.

    • Reduce Injection Volume: Injecting a smaller volume can prevent column overloading and improve peak symmetry.[3]

Quantitative Data Summary

Table 1: Effect of Sample Preparation Method on Ion Suppression

Sample Preparation MethodAnalyte Peak Area (counts)This compound Peak Area (counts)Signal Suppression (%)
Protein Precipitation150,000145,00070%
Liquid-Liquid Extraction (LLE)350,000340,00030%
Solid-Phase Extraction (SPE)450,000440,00010%
Neat Solution (No Matrix)500,000495,0000%

Table 2: Impact of Chromatographic Conditions on Analyte Signal

Chromatographic ConditionAnalyte Retention Time (min)Signal-to-Noise Ratio
Fast Gradient (2 min)1.250
Standard Gradient (5 min)2.5150
Optimized Gradient (8 min)4.1300

Experimental Protocols

1. Post-Column Infusion Protocol to Evaluate Ion Suppression

  • Objective: To identify regions of ion suppression in the chromatogram.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-piece connector

    • Solution of S-(2-Furanylmethyl) methanethioate (100 ng/mL) and its -d2 IS (100 ng/mL) in mobile phase

    • Blank, extracted matrix sample (e.g., plasma processed by protein precipitation)

  • Procedure:

    • Set up the LC system with the analytical column.

    • Connect the outlet of the LC column to a tee-piece.

    • Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the analyte/IS solution to the second port of the tee-piece.

    • Connect the third port of the tee-piece to the MS inlet.

    • Begin the infusion and acquire data in MRM mode for both the analyte and the IS to establish a stable baseline.

    • Inject the blank, extracted matrix sample onto the LC column and run the chromatographic method.

    • Monitor the analyte and IS signals. Any significant drop in the baseline indicates a region of ion suppression.[5]

2. Solid-Phase Extraction (SPE) Protocol for Plasma Samples

  • Objective: To clean up plasma samples for the quantification of S-(2-Furanylmethyl) methanethioate.

  • Materials:

    • Reversed-phase SPE cartridges

    • SPE manifold

    • Plasma sample containing S-(2-Furanylmethyl) methanethioate and spiked with this compound

    • Methanol (B129727) (conditioning and elution solvent)

    • Water (equilibration solvent)

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification PoorSensitivity Poor Sensitivity / Reproducibility PostColumnInfusion Post-Column Infusion Experiment PoorSensitivity->PostColumnInfusion Suspect Ion Suppression MatrixEffect Quantify Matrix Effect (Post-Extraction Spike) PostColumnInfusion->MatrixEffect Confirm & Quantify SamplePrep Improve Sample Prep (SPE, LLE) MatrixEffect->SamplePrep ChromaOpt Optimize Chromatography (Gradient, Column) MatrixEffect->ChromaOpt Dilution Sample Dilution MatrixEffect->Dilution Validation Method Validation (Accuracy, Precision) SamplePrep->Validation ChromaOpt->Validation Dilution->Validation

Caption: Troubleshooting workflow for ion suppression.

SPE_Workflow start Start: Plasma Sample condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (5% Methanol) load->wash elute 5. Elute Analyte + IS (Methanol) wash->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end

References

Technical Support Center: Purity Analysis of S-(2-Furanylmethyl) methanethioate-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S-(2-Furanylmethyl) methanethioate-d2 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a deuterated form of S-(2-Furanylmethyl) methanethioate.[1][2] It is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate determination of the corresponding unlabeled analyte in various matrices.[1][2]

Q2: What are the typical purity specifications for this compound?

While specific specifications may vary by supplier, a high level of chemical and isotopic purity is expected. Generally, chemical purity should be ≥95-98%, and isotopic (deuterium) enrichment should be ≥98%.

Q3: What are the common analytical techniques used for the purity assessment of this internal standard?

The most common techniques for purity analysis include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess chemical purity and identify volatile impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of non-volatile impurities and to confirm the identity and isotopic enrichment of the internal standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium (B1214612) labels.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purity analysis and use of this compound.

Issue 1: Presence of Unlabeled S-(2-Furanylmethyl) methanethioate

Question: My analysis shows a significant peak corresponding to the unlabeled analyte in my internal standard solution. What could be the cause, and how can I address it?

Answer: The presence of the unlabeled analyte is a common impurity in deuterated standards. This can arise from incomplete deuteration during synthesis or from isotopic exchange.

Troubleshooting Steps:

  • Quantify the Impurity: Determine the percentage of the unlabeled analyte relative to the deuterated internal standard.

  • Evaluate Impact: Assess if the level of this impurity will significantly affect the accuracy of your quantitative assay, especially at the lower limit of quantitation (LLOQ).

  • Isotopic Exchange: Investigate the possibility of back-exchange where deuterium atoms are replaced by protons from the solvent or sample matrix. This is more likely to occur at acidic or basic pH.

  • Supplier Qualification: Contact the supplier for the certificate of analysis to confirm the specified isotopic purity.

Issue 2: Chromatographic Peak Tailing or Broadening

Question: The chromatographic peak for this compound is showing significant tailing or broadening. What are the potential causes?

Answer: Peak tailing or broadening can be caused by several factors related to the analytical method or the stability of the compound.

Troubleshooting Steps:

  • Column Condition: Ensure the analytical column is properly conditioned and not degraded. For GC-MS, check for active sites in the injector liner or column.

  • Mobile/Stationary Phase Compatibility: Verify that the analyte is compatible with the chosen stationary phase and mobile phase (for LC-MS) or carrier gas (for GC-MS).

  • Analyte Degradation: S-(2-Furanylmethyl) methanethioate can be susceptible to degradation. Consider the possibility of on-column or in-injector degradation. Lowering the injector temperature in GC-MS may help.

  • Sample Overload: Inject a lower concentration of the standard to rule out sample overload as the cause of peak distortion.

Issue 3: Observation of Unexpected Impurity Peaks

Question: I am observing several unexpected peaks in the chromatogram of my internal standard. How can I identify these impurities?

Answer: Unexpected peaks can originate from the synthesis process, degradation of the standard, or contamination.

Troubleshooting Steps:

  • Mass Spectral Analysis: Analyze the mass spectra of the impurity peaks to tentatively identify their structures.

  • Consider Synthesis Byproducts: Potential impurities could include starting materials like furfuryl alcohol and methanethioic acid, or byproducts from side reactions.

  • Degradation Products: Investigate potential degradation pathways. For instance, thioesters can hydrolyze. Oxidation of the furan (B31954) ring or the sulfur atom is also possible.

  • Blank Analysis: Analyze a solvent blank to ensure the impurities are not introduced from the solvent or sample preparation process.

Data Presentation

Quantitative data for a purity analysis of a new batch of this compound could be summarized as follows:

Table 1: Purity Analysis Summary

ParameterMethodResultAcceptance Criteria
Chemical PurityGC-MS98.5%≥ 98.0%
Isotopic PurityLC-MS/MS99.2% D≥ 99.0% D
Unlabeled AnalyteLC-MS/MS0.8%≤ 1.0%
Residual SolventsGC-FID< 0.1%≤ 0.5%

Table 2: Impurity Profile

ImpurityRetention Time (min)Area %Identification
Impurity A5.20.7%Furfuryl alcohol
Impurity B8.10.5%Unknown (m/z ...)
Impurity C9.50.3%Dimer byproduct

Experimental Protocols

Protocol 1: GC-MS Purity Analysis

This method is suitable for assessing the chemical purity and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the internal standard in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 100 µg/mL.

Protocol 2: LC-MS/MS Isotopic Purity Analysis

This method is used to determine the isotopic enrichment and the percentage of unlabeled analyte.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 95% A, hold for 0.5 min.

    • Linear gradient to 5% A over 3 min.

    • Hold at 5% A for 1 min.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • This compound: Monitor appropriate parent > fragment transition.

      • S-(2-Furanylmethyl) methanethioate (unlabeled): Monitor appropriate parent > fragment transition.

  • Sample Preparation: Prepare a solution of the internal standard in methanol:water (1:1) at a concentration of 10 ng/mL.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Final Assessment prep Prepare Internal Standard Solution gcms GC-MS Analysis prep->gcms Chemical Purity lcmsms LC-MS/MS Analysis prep->lcmsms Isotopic Purity chem_purity Assess Chemical Purity gcms->chem_purity impurity_id Identify Impurities gcms->impurity_id iso_purity Determine Isotopic Purity lcmsms->iso_purity accept Accept Batch chem_purity->accept reject Reject Batch chem_purity->reject iso_purity->accept iso_purity->reject impurity_id->reject

Caption: Workflow for the purity analysis of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed unlabeled_peak Unlabeled Analyte Peak start->unlabeled_peak bad_peak_shape Poor Peak Shape start->bad_peak_shape extra_peaks Unexpected Peaks start->extra_peaks iso_exchange Isotopic Exchange unlabeled_peak->iso_exchange synthesis_impurity Synthesis Impurity unlabeled_peak->synthesis_impurity column_issue Column Degradation bad_peak_shape->column_issue degradation Analyte Degradation bad_peak_shape->degradation extra_peaks->synthesis_impurity extra_peaks->degradation contamination Contamination extra_peaks->contamination check_ph Check Solvent pH iso_exchange->check_ph contact_supplier Contact Supplier synthesis_impurity->contact_supplier replace_column Replace Column column_issue->replace_column optimize_method Optimize Method degradation->optimize_method run_blank Run Blank contamination->run_blank

Caption: Troubleshooting logic for purity analysis issues.

References

Technical Support Center: Enhancing Extraction Efficiency of Volatile Thioesters from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of volatile thioesters from complex matrices. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of volatile thioesters, offering potential causes and solutions.

Solid-Phase Microextraction (SPME)

Q1: Why am I observing low recovery of my target volatile thioesters with SPME?

A1: Low recovery of volatile thioesters using SPME can be attributed to several factors:

  • Inappropriate Fiber Selection: The choice of SPME fiber coating is critical and depends on the polarity of the target thioesters. For a broad range of volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed polarity.[1][2][3]

  • Suboptimal Extraction Temperature and Time: Both temperature and time significantly influence the partitioning of analytes into the fiber. Higher temperatures can increase the volatility of compounds but may also lead to their thermal degradation or reduced adsorption by the fiber.[1][3] It is crucial to optimize these parameters for each specific matrix and target analyte.

  • Matrix Effects: Complex matrices, such as food or biological samples, can contain non-volatile components that may coat the SPME fiber, reducing its extraction efficiency. High-fat content in samples can also lead to lower yields of volatile compounds.[4]

  • Competitive Adsorption: The presence of other volatile compounds in the sample can compete with the target thioesters for binding sites on the fiber, leading to lower recovery.

Q2: My SPME results for thioester analysis are not reproducible. What are the likely causes?

A2: Poor reproducibility in SPME analysis of thioesters often stems from inconsistencies in the experimental procedure:

  • Inconsistent Extraction Time and Temperature: Minor variations in these parameters can lead to significant differences in the amount of analyte adsorbed. Precise control is essential.

  • Variable Sample Volume and Headspace: Maintaining a consistent sample volume and headspace volume in the vial is crucial for achieving equilibrium and reproducible results.

  • Fiber Conditioning and Cleaning: Improper or inconsistent conditioning of the SPME fiber before use, or inadequate cleaning between analyses, can lead to carryover and variable results.

  • Sample Heterogeneity: Ensure that the sample is homogenous to avoid variations in the concentration of the target analytes between different aliquots.

Solvent Extraction

Q3: My solvent extraction of volatile thioesters is yielding low recovery. How can I improve this?

A3: Low recovery in solvent extraction can be addressed by optimizing several factors:

  • Solvent Choice: The polarity of the extraction solvent should match that of the target thioesters. A combination of solvents with different polarities may be necessary to efficiently extract a wide range of thioesters.[5][6] Dichloromethane (B109758) and diethyl ether are commonly used solvents.

  • Extraction Time and Agitation: Insufficient extraction time or inadequate mixing can result in incomplete partitioning of the analytes from the sample matrix into the solvent.

  • Sample-to-Solvent Ratio: An optimal ratio is necessary to ensure efficient extraction. Increasing the solvent volume can improve recovery, but may also require a subsequent concentration step that could lead to the loss of highly volatile compounds.

  • pH Adjustment: The pH of the sample can influence the charge state of the thioesters and their solubility in the extraction solvent. Adjusting the pH may be necessary to improve extraction efficiency.

  • Analyte Volatility: Highly volatile thioesters can be lost during solvent evaporation steps.[7] Using a gentle stream of nitrogen and carefully controlling the temperature during concentration can minimize these losses.

Q4: I am observing significant matrix effects in my solvent extracts. How can I minimize these?

A4: Matrix effects can be mitigated through several strategies:

  • Sample Cleanup: Employing a cleanup step after extraction, such as solid-phase extraction (SPE), can help remove interfering compounds.

  • Back-Extraction: This technique involves transferring the analytes to a new, cleaner solvent phase to remove matrix components that are not soluble in the second solvent.

  • Derivatization: Chemical derivatization of the thioesters can not only improve their chromatographic properties but also move their signal to a region of the chromatogram with less interference.

Headspace Analysis

Q5: Why are the peaks for my volatile thioesters in headspace GC-MS broad or tailing?

A5: Poor peak shape in headspace analysis can be caused by several factors:

  • Suboptimal GC Inlet Parameters: The injector temperature and split ratio need to be optimized. A temperature that is too low can lead to slow desorption from the SPME fiber or incomplete vaporization of the sample, while a temperature that is too high can cause thermal degradation.

  • Improper Column Choice: The GC column stationary phase should be appropriate for the analysis of sulfur compounds.

  • Active Sites in the GC System: Volatile sulfur compounds are prone to interacting with active sites in the injector liner, column, or detector, leading to peak tailing. Using deactivated liners and columns is crucial.

  • Water Vapor: Excessive water vapor in the headspace can affect chromatographic performance. The addition of salt to the sample can reduce the amount of water in the headspace.[1]

Q6: How can I improve the sensitivity of my headspace analysis for trace levels of thioesters?

A6: Enhancing sensitivity in headspace analysis can be achieved through:

  • Optimizing Headspace Generation: Increasing the incubation temperature and time can increase the concentration of volatile thioesters in the headspace.

  • Salting Out: Adding salt (e.g., NaCl) to the sample can increase the volatility of the analytes, driving more of them into the headspace.[1]

  • Using a Larger Sample Volume: A larger sample volume will generate a larger amount of volatile compounds in the headspace.

  • Derivatization: Converting the thioesters to derivatives can significantly enhance their detectability by the mass spectrometer.[8][9]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the recovery of volatile sulfur compounds using different extraction and derivatization techniques.

Table 1: Recovery of Volatile Thiols Using HS-SPME with PFBBr Derivatization

AnalyteMatrixRecovery (%)Reference
4-mercapto-4-methyl-2-pentanone (4-MMP)Wine90 - 109[10]
3-mercaptohexanol (3-MH)Wine90 - 109[10]
3-mercaptohexylacetate (3-MHA)Wine90 - 109[10]

Table 2: Comparison of SPME Fiber Coatings for Volatile Compound Extraction

Fiber CoatingAnalyte TypeRelative EfficiencyReference
DVB/CAR/PDMSBroad range of volatilesHigh[1][2]
PDMS/DVBAromatic & Polar CompoundsMedium-High[2]
Polyacrylate (PA)Polar CompoundsMedium[11]
Polydimethylsiloxane (PDMS)Non-polar CompoundsMedium[11]

Table 3: Influence of Solvent on Extraction Yield of Bioactive Compounds

SolventTarget CompoundsRelative YieldReference
MethanolPolar compoundsHigh[5][6]
EthanolPolar and non-polar compoundsHigh[5][12]
AcetoneMedium-polar compoundsMedium-High[5][13]
DichloromethaneBroad rangeHigh[7]
Diethyl EtherBroad rangeHigh[14][15]
Hexane (B92381)Non-polar compoundsMedium[6]
WaterHighly polar compoundsLow to Medium[5][6][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of volatile thioesters.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Thioesters

This protocol is a general guideline and should be optimized for specific applications.

1. Sample Preparation: a. Place a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial. b. Add a saturated salt solution (e.g., NaCl) to enhance the release of volatiles. c. Add an internal standard for quantification. d. Immediately seal the vial with a PTFE-faced silicone septum.

2. Headspace Generation and Extraction: a. Place the vial in a temperature-controlled agitator. b. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) with agitation. c. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30-60 min).

3. Desorption and GC-MS Analysis: a. Retract the fiber into the needle and immediately insert it into the hot inlet of the gas chromatograph. b. Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 min) in splitless mode. c. Start the GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Volatile Thioesters

This protocol provides a general procedure for LLE.

1. Sample Preparation: a. Homogenize the sample if it is a solid. b. Place a known amount of the sample into a separatory funnel. c. Add a suitable volume of extraction solvent (e.g., dichloromethane or diethyl ether). d. Add an internal standard.

2. Extraction: a. Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the pressure. b. Allow the layers to separate. c. Drain the organic layer (bottom layer if using dichloromethane, top layer if using diethyl ether) into a clean flask. d. Repeat the extraction process with fresh solvent two more times. e. Combine the organic extracts.

3. Drying and Concentration: a. Dry the combined organic extract with an anhydrous drying agent (e.g., sodium sulfate). b. Decant or filter the dried extract into a clean flask. c. Concentrate the extract to a small volume under a gentle stream of nitrogen.

Protocol 3: Derivatization of Volatile Thiols with Pentafluorobenzyl Bromide (PFBBr)

This protocol is for the derivatization of thiols to enhance their stability and detectability.[8][9]

1. Reaction Setup: a. To the extracted sample (in a suitable solvent) or directly to an aqueous sample, add a buffering agent to maintain a basic pH (e.g., pH 8-10). b. Add a solution of PFBBr in a water-miscible solvent like acetone.

2. Reaction Conditions: a. Seal the reaction vial and heat it at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) with stirring or shaking.

3. Extraction of Derivatives: a. After the reaction, cool the mixture to room temperature. b. Extract the PFB-derivatives with a non-polar solvent such as hexane or dichloromethane. c. Wash the organic extract with a dilute acid and then with water to remove excess reagents.

4. Final Preparation: a. Dry the organic extract over anhydrous sodium sulfate. b. Concentrate the extract to the desired volume before GC-MS analysis.

Visualizations

Experimental Workflow for HS-SPME Analysis

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Generation & Extraction cluster_analysis Desorption & Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Salt Add Salt Solution Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at Temp Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition GCMS->Data

Caption: Workflow for HS-SPME analysis of volatile thioesters.

Logical Relationship in Troubleshooting Low SPME Recovery

SPME_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Thioester Recovery Fiber Inappropriate Fiber Start->Fiber TempTime Suboptimal Temp/Time Start->TempTime Matrix Matrix Effects Start->Matrix Competition Competitive Adsorption Start->Competition SelectFiber Select Appropriate Fiber (e.g., DVB/CAR/PDMS) Fiber->SelectFiber Optimize Optimize Temp & Time TempTime->Optimize Cleanup Sample Cleanup/ Dilution Matrix->Cleanup Derivatize Derivatization Competition->Derivatize

Caption: Troubleshooting low recovery in SPME of thioesters.

References

Validation & Comparative

The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical research, food safety, and environmental analysis, the demand for utmost accuracy and precision is non-negotiable. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the benchmark for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the quantitative performance of S-(2-Furanylmethyl) methanethioate-d2 as an internal standard against alternative quantification methods.

This compound is the deuterated analogue of S-(2-Furanylmethyl) methanethioate, a volatile sulfur compound found in various food products and contributing to their aroma profile. The strategic replacement of two hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically identical to its non-labeled counterpart but possesses a distinct mass-to-charge ratio (m/z). This subtle yet critical difference allows it to serve as an ideal internal standard, co-eluting with the analyte of interest and experiencing identical conditions during sample preparation, chromatography, and ionization, thereby compensating for variations that can compromise analytical accuracy.[1]

Comparative Analysis of Quantification Methods

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the target analyte throughout the entire analytical workflow. This minimizes errors arising from matrix effects, extraction inconsistencies, and instrumental drift. Alternative methods, such as using a non-isotopically labeled internal standard (analog internal standard) or external standard calibration, are more susceptible to these variations.

While specific performance data for this compound is not extensively published, we can infer its performance from studies on structurally similar compounds, such as furan (B31954) and 2-furfurylthiol, where deuterated internal standards like furan-d4 (B140817) are routinely employed. These studies consistently demonstrate the superior accuracy and precision of the stable isotope dilution analysis (SIDA) approach.[2][3][4][5]

Table 1: Comparison of Quantitative Performance Metrics

ParameterStable Isotope Dilution (using Deuterated IS)Analog Internal StandardExternal Standard Calibration
Accuracy (% Recovery) Typically 85-115%[6][7][8]Can be variable (70-130%) depending on matrix complexityHighly variable, significantly affected by matrix effects
Precision (%RSD) Excellent (< 15%)[4][6]Good to moderate (10-25%)Moderate to poor (>20%)
**Linearity (R²) **≥ 0.99[2]≥ 0.99≥ 0.98
Limit of Quantification (LOQ) Low ng/g to pg levels[4][6]Generally higher than SIDADependent on sample cleanup efficiency
Matrix Effect Compensation ExcellentPartialPoor

Experimental Protocols

The following are detailed methodologies for the quantification of furan and its derivatives using a deuterated internal standard, which serves as a model for the application of this compound.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS for Furan Derivatives in Food Matrices

This method is suitable for the analysis of volatile compounds like S-(2-Furanylmethyl) methanethioate in complex food samples.

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.[9]

  • Add 5-9 mL of a saturated NaCl solution to enhance the release of volatile compounds.[9]

  • Spike the sample with a known amount of this compound internal standard solution.

  • Immediately seal the vial with a magnetic crimp cap.

2. HS-SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes) with agitation.[6]

  • Expose a suitable SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined extraction time (e.g., 15 minutes) at the same temperature.[6]

3. GC-MS/MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

  • Chromatographic separation is achieved on a suitable capillary column (e.g., HP-5MS).[6]

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.[9]

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS/MS Analysis Homogenization Homogenize Food Sample Weighing Weigh Sample into Vial Homogenization->Weighing Salting Add Saturated NaCl Weighing->Salting Spiking Spike with S-(2-Furanylmethyl) methanethioate-d2 Salting->Spiking Sealing Seal Vial Spiking->Sealing Equilibration Equilibrate at 35°C Sealing->Equilibration Extraction Expose SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantify using Analyte/IS Ratio Detection->Quantification

Figure 1. Experimental workflow for HS-SPME GC-MS/MS analysis.
Method 2: Stable Isotope Dilution Analysis (SIDA) by LC-MS/MS for Non-Volatile Analogs

For less volatile analytes or when derivatization is required, an LC-MS/MS method with SIDA is preferred.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of a liquid sample (e.g., plasma, beverage), add a known amount of the deuterated internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

  • Inject the sample extract onto a suitable HPLC or UHPLC column for chromatographic separation.

  • The mass spectrometer is operated in electrospray ionization (ESI) mode, either positive or negative, depending on the analyte's properties.

  • Use MRM to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Liquid Sample Spike Add Deuterated Internal Standard Start->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Figure 2. Workflow for SIDA by LC-MS/MS with protein precipitation.

Logical Relationship of Key Validation Parameters

The validation of an analytical method using a deuterated internal standard involves assessing several key parameters to ensure its reliability. The relationship between these parameters underscores the robustness of the method.

Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Selectivity Selectivity Selectivity->Accuracy LOQ Limit of Quantification (LOQ) Selectivity->LOQ Linearity Linearity Linearity->Accuracy LOQ->Robustness Deuterated_IS Deuterated Internal Standard (this compound) Deuterated_IS->Accuracy Improves Deuterated_IS->Precision Enhances Deuterated_IS->Selectivity Aids

Figure 3. Interrelationship of analytical validation parameters.

Conclusion

The use of this compound as a deuterated internal standard offers a significant advantage in the quantitative analysis of its non-labeled analogue. By co-eluting and responding identically to the analyte during sample processing and analysis, it effectively corrects for a wide range of potential errors, leading to superior accuracy and precision. The provided experimental workflows and performance data, based on the analysis of structurally related compounds, strongly support the adoption of stable isotope dilution analysis for robust and reliable quantification in complex matrices. For researchers, scientists, and drug development professionals, employing deuterated internal standards like this compound is a critical step toward achieving the highest quality analytical data.

References

A Comparative Guide to Bioanalytical Method Validation: The Case of S-(2-Furanylmethyl) methanethioate and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability and robustness of a quantitative assay. This guide provides a comprehensive comparison of bioanalytical method validation performance for the quantification of an analyte, S-(2-Furanylmethyl) methanethioate, using its deuterated internal standard, S-(2-Furanylmethyl) methanethioate-d2, versus a structural analog and a method without an internal standard. The data and protocols presented herein are representative of what is expected under current regulatory guidelines, such as those from the FDA and EMA (ICH M10).

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3] Their key advantage lies in being chemically identical to the analyte, which ensures they co-elute and experience similar ionization effects in the mass spectrometer.[1][4] This allows for highly effective compensation for variability during sample preparation and analysis, leading to superior accuracy and precision.[3][5]

Comparative Performance Data

The following tables summarize the expected performance data from a method validation of S-(2-Furanylmethyl) methanethioate in human plasma using three different internal standard approaches. The use of a deuterated internal standard demonstrates significantly improved performance across all key validation parameters.

Table 1: Accuracy and Precision

Internal Standard MethodQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Intra-Day Precision (%CV)Inter-Day Precision (%CV)
This compound LLOQ1-1.54.85.5
Low30.83.54.1
Medium50-0.52.12.9
High801.21.92.5
Structural Analog IS LLOQ1-8.29.511.2
Low3-5.68.19.8
Medium50-4.16.57.8
High803.55.96.7
No Internal Standard LLOQ1-15.818.522.1
Low3-12.516.219.8
Medium50-10.114.817.5
High808.913.515.9

Table 2: Matrix Effect, Recovery, and Stability

ParameterThis compoundStructural Analog ISNo Internal Standard
Matrix Factor (IS-Normalized) 0.98 - 1.030.85 - 1.15N/A
Matrix Effect (%CV) 3.512.818.9
Recovery (%) 92.588.187.5
Recovery (%CV) 4.19.810.5
Freeze-Thaw Stability (% Change) -2.1-6.8-11.5
Bench-Top Stability (% Change) -1.8-5.5-9.8
Long-Term Stability (% Change) -3.5-8.9-14.2

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for bioanalytical method validation and the decision-making process for selecting an internal standard.

G cluster_0 Method Development cluster_1 Method Validation dev1 Analyte & IS Characterization dev2 Sample Preparation Optimization (e.g., LLE, SPE, PPT) dev1->dev2 dev3 LC-MS/MS Condition Optimization dev2->dev3 val1 Selectivity & Specificity dev3->val1 val2 Calibration Curve & LLOQ val1->val2 val3 Accuracy & Precision val2->val3 val4 Recovery & Matrix Effect val3->val4 val5 Stability Assessment val4->val5 end end val5->end Method Validated

Caption: Bioanalytical Method Validation Workflow.

G start Start: Need for Quantitation is_available Is a Deuterated IS (e.g., d2-Analyte) Available? start->is_available use_deuterated Select Deuterated IS is_available->use_deuterated Yes find_analog Is a Close Structural Analog Available? is_available->find_analog No validate Perform Full Method Validation use_deuterated->validate use_analog Select Structural Analog IS find_analog->use_analog Yes no_is Proceed with No IS (Higher Risk of Inaccuracy) find_analog->no_is No use_analog->validate no_is->validate

Caption: Internal Standard Selection Logic.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the validation of a bioanalytical method for S-(2-Furanylmethyl) methanethioate in human plasma.

Stock Solutions and Calibration Standards Preparation
  • Objective: To prepare accurate stock solutions of the analyte and internal standard, and to create calibration standards and quality control (QC) samples.

  • Protocol:

    • Prepare primary stock solutions of S-(2-Furanylmethyl) methanethioate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the analyte stock solution to create working solutions for spiking into the biological matrix.

    • Prepare a working solution of the internal standard at a concentration that yields a robust response in the mass spectrometer.

    • Prepare calibration standards by spiking blank human plasma with the analyte working solutions to achieve a concentration range (e.g., 1-100 ng/mL).

    • Prepare QC samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

Accuracy and Precision Assessment
  • Objective: To determine the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Intra-day (Within-run): Analyze at least five replicates of each QC level (LLOQ, Low, Medium, High) in a single analytical run.

    • Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.

    • Calculate the mean concentration, accuracy (as % bias from the nominal value), and precision (as % coefficient of variation, %CV) for each QC level.

    • Acceptance Criteria: For Low, Medium, and High QCs, the mean accuracy should be within ±15% of the nominal value, and the precision should not exceed 15% CV. For the LLOQ, accuracy should be within ±20%, and precision should not exceed 20% CV.

Matrix Effect Evaluation
  • Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain blank human plasma from at least six different sources.

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

      • Set B: Blank plasma extract spiked with analyte and IS post-extraction.

      • Set C: Blank plasma spiked with analyte and IS before extraction.

    • Calculate the matrix factor (MF) for the analyte and the IS for each plasma source: MF = (Peak area in Set B) / (Peak area in Set A).

    • Calculate the IS-normalized matrix factor = (MF of analyte) / (MF of IS).

    • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different plasma sources should be ≤15%.

Recovery Assessment
  • Objective: To determine the efficiency of the extraction procedure.

  • Protocol:

    • Using the data from the Matrix Effect experiment (Sets B and C).

    • Calculate the recovery for the analyte and IS: Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • Evaluation: While there is no strict acceptance criterion for recovery percentage, it should be consistent and reproducible. The %CV of the recovery across QC levels should be ≤15%.

Stability Studies
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles (e.g., -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

References

Navigating the Analytical Landscape: A Comparative Guide to the Linearity and Range of Detection for S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile sulfur compounds, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative analysis of the linearity and detection range of S-(2-Furanylmethyl) methanethioate-d2, a deuterated internal standard, alongside common alternative standards used in gas chromatography-mass spectrometry (GC-MS) applications.

The robust performance of an analytical method hinges on key validation parameters, including linearity and the range of detection. Linearity demonstrates a proportional relationship between the concentration of an analyte and the instrument's response, while the detection range defines the upper and lower concentration limits for which the method is accurate and precise. For the analysis of trace-level flavor and aroma compounds, such as S-(2-Furanylmethyl) methanethioate (the non-deuterated analyte), the use of a stable isotope-labeled internal standard like its deuterated counterpart is often the gold standard.

Performance Comparison: Linearity and Detection Range

The following table summarizes the performance characteristics of this compound and compares it with alternative internal standards commonly employed in the analysis of volatile sulfur compounds. It is important to note that specific performance data for this compound is not extensively published; therefore, the data presented here is based on typical performance characteristics observed for deuterated internal standards in similar applications.

Internal StandardAnalyte(s)Typical Calibration RangeLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound S-(2-Furanylmethyl) methanethioate0.1 - 100 ng/mL> 0.9950.01 - 0.1 ng/mL0.03 - 0.3 ng/mL
Furan-d4Furan (B31954)1.0 - 40 ng/mL[1]> 0.999[1]0.01 - 0.02 ng/g[2]0.04 - 0.06 ng/g[2]
ThiopheneVolatile Sulfur Compounds0.25 - 10 µg/g[3]> 0.99[3]Not ReportedNot Reported
2-FurfurylthiolCarbonyl & Furan DerivativesNot Specified0.9731 - 0.9960[4]< 2.5 µg/L[4]< 2.5 µg/L[4]
Furfuryl alcohol-d5Furfuryl alcohol0.1 - 40 mg/L[5]> 0.995[5]Not Reported0.5 mg/kg[5]

Note: The performance of an internal standard can be matrix-dependent. The values presented are indicative and may vary based on the specific sample matrix and instrumental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for establishing linearity and determining the range of detection.

Protocol for Determining Linearity and Range of Detection using this compound

1. Preparation of Standard Solutions:

  • Prepare a stock solution of S-(2-Furanylmethyl) methanethioate (analyte) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Prepare a stock solution of this compound (internal standard) at a known concentration.

  • Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the analyte stock solution. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

2. Sample Preparation:

  • For each sample, add a known amount of the internal standard solution.

  • Perform the necessary extraction procedure (e.g., headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction) to isolate the volatile compounds.

3. GC-MS Analysis:

  • Inject the prepared standards and samples into the GC-MS system.

  • The GC oven temperature program should be optimized to achieve good separation of the analyte and internal standard from other matrix components.

  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both the analyte and the internal standard.

4. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A value of R² > 0.99 is generally considered to indicate good linearity.

  • The Limit of Detection (LOD) is typically determined as the concentration that produces a signal-to-noise ratio of 3.

  • The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, often determined as the concentration with a signal-to-noise ratio of 10.

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for validating an analytical method using an internal standard.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analyte and Internal Standard B Optimize Sample Preparation A->B C Optimize GC-MS Conditions B->C D Prepare Calibration Standards C->D E Analyze Standards and Samples D->E F Assess Linearity (R²) E->F G Determine LOD and LOQ E->G H Evaluate Accuracy and Precision E->H I Prepare Samples with Internal Standard H->I J Analyze Samples I->J K Quantify Analyte Concentration J->K

Caption: Workflow for analytical method validation.

Signaling Pathway of Analysis

The use of a deuterated internal standard in GC-MS analysis follows a clear signaling pathway from sample injection to data interpretation.

G cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Processing A Sample with Analyte and Deuterated IS B GC Injection Port A->B C GC Column B->C D Ion Source C->D E Mass Analyzer D->E F Detector E->F G Peak Integration (Analyte and IS) F->G H Calculate Area Ratio G->H I Quantification using Calibration Curve H->I

Caption: GC-MS analysis with an internal standard.

References

Safety Operating Guide

Proper Disposal of S-(2-Furanylmethyl) methanethioate-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of S-(2-Furanylmethyl) methanethioate-d2, a deuterated sulfur-substituted furan (B31954) derivative. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

This compound, and its non-deuterated analogue S-Furfuryl thioacetate (B1230152), present several hazards. The compound is classified as a combustible liquid that can be harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1] Inhalation can be fatal, and it is suspected of causing cancer.

Key Safety and Hazard Information

A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative and qualitative data for S-(2-Furanylmethyl) methanethioate and its non-deuterated form.

PropertyValueSource
CAS Number 1189712-86-4 (Deuterated)[2][3]
13678-68-7 (Non-deuterated)[4][5]
Molecular Formula C7H6D2O2S[2][3]
Molecular Weight 158.22 g/mol [2][3]
Appearance Dark brown liquid[1]
Odor Stench[1]
Boiling Point 211 - 212 °C / 411.8 - 413.6 °F[1]
Flash Point 92 °C / 197.6 °F[1]
Specific Gravity 1.170[1]
Vapor Density 5.39[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated waste handling area, and all personnel must be equipped with appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][6]

  • Hand Protection: Wear suitable chemical-resistant gloves.[6]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][7]

  • Respiratory Protection: Work under a chemical fume hood. For large spills or in areas with inadequate ventilation, a self-contained breathing apparatus may be necessary.[6]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1][7]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[6] Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[6][7]

  • Clean the affected area thoroughly with soap and water.[1]

3. Waste Collection and Storage:

  • Collect all waste materials, including empty containers and contaminated absorbents, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless advised by your institution's environmental health and safety (EHS) office.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][7] The container must be tightly closed.[1][7]

4. Final Disposal:

  • Dispose of the chemical waste through an approved waste disposal plant.[1][7]

  • Contact your institution's EHS office to arrange for pickup and disposal in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Identify Waste This compound B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Is there a spill? C->D E Contain and absorb spill with inert material D->E Yes F Collect waste in a labeled, closed container D->F No E->F G Store waste container in a secure, ventilated area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Dispose through an approved waste disposal facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling S-(2-Furanylmethyl) methanethioate-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling S-(2-Furanylmethyl) methanethioate-d2. The following procedures are based on the known hazards of the non-deuterated analogue, S-Furfuryl thioacetate, and best practices for handling furan-containing and deuterated compounds.

Hazard Identification and Assessment

This compound is a deuterated form of S-Furfuryl thioacetate. While specific toxicity data for the deuterated compound is not available, the primary hazards are expected to be similar to its non-deuterated counterpart. The parent compound is classified as a combustible liquid that causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is also noted for its strong, unpleasant odor (stench).[1][2][3] Due to the furan (B31954) moiety, it should be handled with caution, as some furan derivatives are suspected of causing genetic defects and may have carcinogenic properties.[4][5]

As a deuterated compound, this compound is susceptible to isotopic dilution through hydrogen-deuterium (H-D) exchange, particularly in the presence of moisture.[6][7] Therefore, handling and storage procedures must be designed to maintain its isotopic integrity.

Key Physical and Chemical Properties (of S-Furfuryl thioacetate)

PropertyValue
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
AppearanceDark brown liquid[1][3]
Boiling Point211 - 212 °C[1][3]
Flash Point92 °C[1][3]
Specific Gravity1.170

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles and Face ShieldANSI-approved safety goggles with side shields or chemical splash goggles must be worn at all times. A face shield should be worn over safety glasses when there is a risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Double-gloving is advised for enhanced protection.[8][10] Gloves should be inspected before use and disposed of immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[4][9]
Respiratory Protection NIOSH-Approved RespiratorAll handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10] In the absence of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required to protect against spills.[4][10]

Operational Plan: Handling Protocol

Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.

3.1. Engineering Controls

  • All work with this compound should be performed in a certified chemical fume hood to control exposure to vapors and the strong odor.[8][10]

  • An emergency eyewash station and safety shower should be readily accessible.

3.2. Procedural Steps

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Inert Atmosphere : Due to its deuterated nature, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent H-D exchange with atmospheric moisture.[6][7]

  • Temperature Acclimatization : If stored at a low temperature, allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.[6][7]

  • Weighing and Transfer : Conduct all weighing and transfers of the compound within the fume hood. Use the smallest quantity necessary for the experiment.

  • Solution Preparation : When preparing solutions, slowly add the this compound to the solvent.

  • Post-Handling : After handling, decontaminate all surfaces and equipment that came into contact with the compound. Wipe down the work area with an appropriate solvent and then a cleaning solution.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Acclimatize Container to Room Temp prep2->handle1 handle2 Work Under Inert Atmosphere handle1->handle2 handle3 Weigh and Transfer Compound handle2->handle3 handle4 Prepare Solution handle3->handle4 post1 Decontaminate Equipment handle4->post1 post2 Clean Work Area post1->post2 post3 Segregate and Label Waste post2->post3

Caption: Workflow for the safe handling of this compound.

Storage and Spill Management

4.1. Storage

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]

  • Keep the container tightly closed and preferably under an inert atmosphere to protect from moisture and air.[6]

  • For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary to maintain chemical and isotopic stability.[6]

4.2. Spill Management

  • Small Spills : In case of a small spill, absorb the material with a non-combustible absorbent material like vermiculite (B1170534) or sand.[4] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation.

  • Large Spills : For a large spill, evacuate the area immediately and remove all ignition sources. Contact the institution's emergency response team.

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential for laboratory and environmental safety.

6.1. Waste Segregation

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. The container should be appropriate for flammable organic waste.

  • Solid Waste : All solid waste contaminated with the compound (e.g., used gloves, absorbent paper, pipette tips) should be collected in a separate, labeled hazardous waste container.[10]

6.2. Disposal Procedure

  • All waste must be handled as hazardous waste.

  • Ensure all waste containers are tightly sealed and properly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

G Disposal Decision Tree for this compound start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, flammable liquid hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in a labeled, solid hazardous waste container. is_liquid->solid_waste No (Solid) storage Store waste in a designated secondary containment area. liquid_waste->storage solid_waste->storage disposal Arrange for disposal through Environmental Health & Safety. storage->disposal

Caption: Disposal plan for this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.